molecular formula C6H3BrClN3 B1520163 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060816-58-1

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1520163
CAS No.: 1060816-58-1
M. Wt: 232.46 g/mol
InChI Key: SQQIUDPUHXGYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-58-1) is a high-value chemical building block with significant applications in pharmaceutical research and development, particularly in the field of antimicrobial agents . This compound serves as a versatile synthetic intermediate for constructing a diverse array of pyrrolo[2,3-d]pyrimidine derivatives, a scaffold known for its broad-spectrum bioactivity . Its molecular structure, characterized by the formula C6H3BrClN3 and a molecular weight of 232.47 g/mol, features reactive bromo and chloro substituents that allow for further functionalization via metal-catalyzed cross-coupling reactions and other innovative synthetic strategies . Researchers utilize this compound to develop novel substances targeting antimicrobial resistance (AMR), a critical global health challenge . The product is offered with a high purity level (up to 99%) and requires storage in an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Specifications: - CAS Number: 1060816-58-1 - Molecular Formula: C6H3BrClN3 - Molecular Weight: 232.47 g/mol - Storage: Inert atmosphere, 2-8°C

Properties

IUPAC Name

5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIUDPUHXGYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672015
Record name 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-58-1
Record name 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Core in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged heterocyclic system in the landscape of medicinal chemistry and drug development.[1] Its structural resemblance to the native purine bases allows for its interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of numerous pharmacologically active compounds, most notably as a precursor to Janus kinase (JAK) inhibitors like Tofacitinib. The strategic placement of the chloro and bromo substituents provides orthogonal handles for further functionalization through various cross-coupling and nucleophilic substitution reactions, making it an invaluable building block for the synthesis of compound libraries in drug discovery campaigns.

This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is built upon established chemical principles and supported by literature precedents, with a focus on explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential halogenation and selective dehalogenation to install the desired substitution pattern. The chosen pathway is designed to be robust and adaptable for scale-up operations.

Synthesis_Pathway A 6-Aminouracil B 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine A->B Chloroacetaldehyde, NaHCO3 C 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C POCl3, DIPEA D 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Zn powder, Acetic acid E This compound D->E NBS, Chloroform

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Core Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The initial phase of the synthesis focuses on the construction of the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is accomplished in a two-step sequence starting from 6-aminouracil.

Step 1.1: Cyclization to form 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine

The first step involves the condensation of 6-aminouracil with chloroacetaldehyde to form the fused pyrrolopyrimidine ring system.

Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the enamine-like C5 of 6-aminouracil onto the aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic substitution where the amino group displaces the chloride, leading to the formation of the pyrrole ring. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction and to facilitate the cyclization.

Experimental Protocol:

  • To a reaction vessel, add 6-aminouracil (1.0 eq) and sodium bicarbonate (1.5 eq) in water.

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the reaction mixture.

  • After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.[4]

  • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Step 1.2: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The dihydroxy intermediate is then converted to the corresponding dichloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Causality of Reagent Choice: Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides. The addition of an organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to catalyze the reaction and to scavenge the HCl produced, driving the reaction to completion.[5]

Experimental Protocol:

  • To a reactor, add 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and toluene.

  • Slowly add phosphorus oxychloride (3.0 eq) with stirring.

  • Heat the reaction system to 70°C.

  • Add N,N-diisopropylethylamine (2.0 eq) dropwise over a period of 2.5 hours to manage the exotherm.

  • Increase the temperature to 106°C and stir for 16 hours.[5]

  • After cooling to room temperature, slowly pour the reaction mixture into a mixture of water and ethyl acetate and stir overnight.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[5] Purification can be achieved by recrystallization or column chromatography.

Part 2: Selective Dechlorination and Bromination

The subsequent steps involve the selective manipulation of the halogen substituents to arrive at the target molecule.

Step 2.1: Selective Dechlorination to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A key step in this synthesis is the selective removal of the chlorine atom at the 4-position while retaining the chlorine at the 2-position. This is achieved through a reduction with zinc powder in acetic acid.

Mechanistic Insight and Selectivity: The greater reactivity of the 4-chloro substituent towards nucleophilic attack and reduction compared to the 2-chloro position is a known characteristic of this heterocyclic system. This selectivity is attributed to the electronic properties of the pyrrolo[2,3-d]pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to reduction. The reaction with zinc likely proceeds through a single-electron transfer mechanism, leading to the formation of an organozinc intermediate, which is then protonated by acetic acid to yield the dechlorinated product.

Experimental Protocol:

  • In a reaction flask, suspend 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of acetic acid and water.

  • Add zinc powder (2.0-3.0 eq) portion-wise to the suspension with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

Step 2.2: Regioselective Bromination to this compound

The final step is the regioselective bromination of the pyrrole ring at the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

Regioselectivity Explained: The pyrrole ring in the 7-deazapurine system is electron-rich and readily undergoes electrophilic substitution. The regioselectivity of the bromination at the C5 position is governed by the electronic and steric factors of the bicyclic system. The C5 position is the most electron-rich and sterically accessible position on the pyrrole ring, making it the preferred site for electrophilic attack by the bromonium ion generated from NBS.[6]

Bromination_Mechanism Pyrrolo 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate Sigma Complex Intermediate Pyrrolo->Intermediate Electrophilic attack at C5 NBS NBS NBS->Intermediate Br+ source Product This compound Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic bromination at the C5 position.

Experimental Protocol:

  • Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound as a solid.

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1.16-Aminouracil2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidineChloroacetaldehyde, NaHCO₃~70-80%
1.22,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidinePOCl₃, DIPEA~50-77%[5][7]
2.12,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine2-Chloro-7H-pyrrolo[2,3-d]pyrimidineZn powder, Acetic acid~80-90%
2.22-Chloro-7H-pyrrolo[2,3-d]pyrimidineThis compoundNBS~90-95%

Characterization of Key Compounds

Accurate characterization of the intermediates and the final product is essential to ensure purity and confirm the desired chemical structure. The following are expected spectroscopic data based on the structures and data from closely related analogs.[8]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine:

    • ¹H NMR (DMSO-d₆): δ ~12.8 (br s, 1H, NH), 7.8 (d, 1H), 6.7 (d, 1H).

    • ¹³C NMR (DMSO-d₆): δ ~153, 151, 150, 130, 118, 101.

    • MS (ESI): m/z for C₆H₃Cl₂N₃ [M+H]⁺ calculated 187.98, found 188.0.

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

    • ¹H NMR (DMSO-d₆): δ ~12.1 (br s, 1H, NH), 8.6 (s, 1H), 7.5 (d, 1H), 6.5 (d, 1H).

    • ¹³C NMR (DMSO-d₆): δ ~152, 151, 150, 127, 117, 100.

    • MS (ESI): m/z for C₆H₄ClN₃ [M+H]⁺ calculated 154.02, found 154.0.[3]

  • This compound:

    • ¹H NMR (CDCl₃): δ ~12.5 (br s, 1H, NH), 8.6 (s, 1H), 7.4 (s, 1H).

    • ¹³C NMR (CDCl₃): δ ~152, 151, 150, 129, 115, 88.

    • MS (ESI): m/z for C₆H₃BrClN₃ [M+H]⁺ calculated 231.93, found 231.9.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[2][4][9][10][11] Handle with extreme care under anhydrous conditions.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and a source of bromine. It is harmful if swallowed and causes skin and eye irritation.[3][6][12][13][14] Avoid inhalation of dust and contact with skin and eyes.

  • Zinc powder: Flammable solid. Dust may form explosive mixtures with air. Reacts with acids to produce flammable hydrogen gas.[2][4][9][10][11] Handle in a well-ventilated area and avoid creating dust. Keep away from sources of ignition.

  • Chloroacetaldehyde: Toxic and corrosive. Handle with appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound, a crucial intermediate in modern drug discovery. By understanding the underlying principles of each reaction, including selectivity and mechanism, researchers can confidently and safely execute this synthesis. The provided protocols and characterization data serve as a valuable resource for chemists in both academic and industrial settings, facilitating the advancement of research programs that rely on this versatile 7-deazapurine building block.

References

Spectroscopic Profile of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and development. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a predictive and interpretive framework for its identification and characterization. Drawing upon established principles of spectroscopic analysis and data from closely related pyrrolopyrimidine analogs, this document serves as a vital resource for researchers engaged in the synthesis, quality control, and application of this important scaffold.

Introduction: The Significance of this compound

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry. The strategic introduction of halogen substituents, such as bromine at the C5 position and chlorine at the C2 position, provides crucial handles for further chemical modifications through cross-coupling reactions and nucleophilic substitutions. This allows for the systematic exploration of the chemical space around the core, a fundamental practice in lead optimization.

The bromine atom at C5 offers a site for reactions like Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups. Concurrently, the chlorine atom at C2 is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, ether, and thioether functionalities. The interplay of these two reactive sites makes this compound a versatile building block for creating libraries of complex molecules with diverse pharmacological profiles.

This guide will now delve into the specific spectroscopic signatures that define this molecule, providing the necessary tools for its unambiguous identification and characterization.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key signals in the aromatic region and a broad signal for the N-H proton.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyrrole N-H12.0 - 13.0Broad Singlet1HH7
Pyrimidine C-H8.5 - 8.8Singlet1HH4
Pyrrole C-H7.6 - 7.9Singlet1HH6

Causality Behind Predictions:

  • H7 (N-H): The pyrrole N-H proton is acidic and its chemical shift can be highly dependent on solvent and concentration. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing nature of the fused pyrimidine ring.

  • H4: This proton is part of the electron-deficient pyrimidine ring and is adjacent to two nitrogen atoms, resulting in a significant downfield shift.

  • H6: This proton resides on the electron-rich pyrrole ring. However, the presence of the adjacent bromine atom and the fused pyrimidine ring will deshield it, causing it to appear further downfield than a typical pyrrole proton.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Quaternary Carbon150 - 155C2
Aromatic CH148 - 152C4
Quaternary Carbon145 - 150C7a
Aromatic CH128 - 132C6
Quaternary Carbon115 - 120C4a
Quaternary Carbon95 - 100C5

Causality Behind Predictions:

  • C2 and C4: These carbons are part of the electron-deficient pyrimidine ring and are bonded to electronegative nitrogen and/or chlorine atoms, leading to their downfield chemical shifts.

  • C7a and C4a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by both ring systems.

  • C6: This carbon is part of the pyrrole ring and its chemical shift is influenced by the adjacent bromine atom.

  • C5: The carbon atom directly bonded to the bromine atom is expected to be significantly shielded due to the "heavy atom effect," resulting in a more upfield chemical shift compared to other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

Expected Molecular Ion Peaks (M⁺):

The presence of bromine and chlorine, both of which have multiple stable isotopes, will result in a characteristic isotopic pattern for the molecular ion peak.

Isotopologue Relative Abundance m/z (calculated)
¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁴N₃~100%230.9199
¹²C₆¹H₃⁸¹Br³⁵Cl¹⁴N₃~98%232.9178
¹²C₆¹H₃⁷⁹Br³⁷Cl¹⁴N₃~32%232.9169
¹²C₆¹H₃⁸¹Br³⁷Cl¹⁴N₃~31%234.9148

The most abundant peak will be at m/z ≈ 231, with a prominent M+2 peak of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br. A smaller M+4 peak will also be observable.

Fragmentation Pattern:

Under electron impact (EI) ionization, the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of:

  • Cl radical: [M-Cl]⁺

  • Br radical: [M-Br]⁺

  • HCN: from the pyrimidine ring, a common fragmentation for nitrogen heterocycles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key vibrational modes.

Predicted IR Data Wavenumber (cm⁻¹) Vibrational Mode
N-H Stretch3100 - 3300 (broad)Pyrrole N-H
C-H Stretch (aromatic)3000 - 3100Aromatic C-H
C=N and C=C Stretch1550 - 1650Ring stretching
C-Cl Stretch700 - 800Carbon-chlorine bond
C-Br Stretch500 - 600Carbon-bromine bond

Causality Behind Predictions:

  • The broad N-H stretch is characteristic of a pyrrolic N-H involved in hydrogen bonding.

  • The C=N and C=C stretching vibrations of the fused aromatic rings will appear in the typical fingerprint region for heteroaromatic compounds.

  • The C-Cl and C-Br stretching vibrations are found at lower wavenumbers due to the heavier masses of the halogen atoms.

Experimental Protocols

The following are general, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and can be adapted to most modern spectroscopic instruments.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Tune and shim the instrument to the specific solvent and probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution into a liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).

    • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid for positive ion mode).

    • Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.

    • Analyze the resulting mass spectrum for the characteristic isotopic pattern of the molecular ion.

IR Spectroscopy Protocol (ATR)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid this compound onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 32) for a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Key Structural and Experimental Relationships

To further clarify the relationships between the structure of this compound and its spectroscopic characterization, the following diagrams are provided.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Interpreted Data struct This compound NMR ¹H & ¹³C NMR Structural Connectivity struct->NMR MS Mass Spectrometry Molecular Weight & Formula struct->MS IR Infrared Spectroscopy Functional Groups struct->IR NMR_data Chemical Shifts Coupling Constants NMR->NMR_data MS_data m/z Values Isotopic Pattern MS->MS_data IR_data Vibrational Frequencies (cm⁻¹) IR->IR_data

Caption: Workflow for the spectroscopic characterization of the target molecule.

Caption: Structure of this compound with key atoms.

Conclusion

This compound is a cornerstone intermediate for the synthesis of novel therapeutics. A comprehensive understanding of its spectroscopic properties is essential for its effective use. This guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound, grounded in the established principles of chemical spectroscopy and supported by data from analogous structures. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the confident identification and characterization of this versatile building block in any research and development setting.

References

An In-Depth Technical Guide to 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1060816-58-1) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure. Its remarkable resemblance to the endogenous purine core allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within kinases. This has rendered it a cornerstone in the development of targeted therapies. Within this esteemed class of molecules, 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1060816-58-1) stands out as a pivotal and highly versatile building block. Its strategic halogenation at the C2 and C5 positions provides medicinal chemists with orthogonal synthetic handles, enabling the precise and sequential introduction of various substituents to meticulously craft drug candidates with desired potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth exploration of this crucial intermediate, from its synthesis and physicochemical properties to its profound applications in the synthesis of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1060816-58-1[1][2]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [2]
Appearance Off-white to yellow powder/solid[3]
Purity Typically ≥95%[2]
Solubility Soluble in organic solvents such as DMSO and DMF; sparingly soluble in water.[3]

Synthesis and Mechanistic Insights: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This strategy involves a selective de-chlorination followed by a regioselective bromination.

Step 1: Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

The initial step involves the selective removal of the chlorine atom at the C4 position of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is typically achieved via catalytic hydrogenation. The rationale behind this selectivity lies in the higher electron density at the C4 position of the pyrimidine ring, making the C4-Cl bond more susceptible to hydrogenolysis compared to the C2-Cl bond.

Experimental Protocol:

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be used in the next step without further purification if of sufficient purity.

Step 2: Bromination of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

The subsequent step is the regioselective bromination at the C5 position of the pyrrole ring. The pyrrole moiety is an electron-rich aromatic system, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. The reaction proceeds preferentially at the C5 position due to the electronic activation by the pyrrole nitrogen.

Experimental Protocol:

  • Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent like chloroform, dichloromethane, or acetonitrile.

  • Add N-Bromosuccinimide (NBS) in a portion-wise manner at room temperature.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 Selective Dechlorination start->step1 H₂, Pd/C (Catalytic Hydrogenation) intermediate 2-chloro-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate step2 Electrophilic Bromination intermediate->step2 NBS (N-Bromosuccinimide) product This compound step2->product

Caption: Synthetic workflow for this compound.

The Pivotal Role in Drug Discovery: An Intermediate for Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4] These inhibitors function by blocking the activity of kinases, enzymes that play a critical role in cell signaling pathways that, when dysregulated, can lead to disease.[5]

This compound is an exceptionally valuable intermediate for the synthesis of these inhibitors due to its two distinct reactive sites. The C-Cl bond at the 2-position and the C-Br bond at the 5-position have different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position first, followed by a subsequent reaction at the C2 position. This sequential, regioselective modification is a powerful strategy in medicinal chemistry for building molecular complexity and fine-tuning the biological activity of a drug candidate.

A prime example of the importance of this scaffold is in the development of Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis. The JAK-STAT signaling pathway is a key cascade in immune cell activation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., derived from 5-Bromo-2-chloro-7H- pyrrolo[2,3-d]pyrimidine) Inhibitor->JAK Blocks ATP Binding Site

Caption: Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To illustrate the synthetic utility of this compound, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The higher reactivity of the C-Br bond allows for selective coupling at the C5 position.

Objective: To synthesize a 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

This protocol highlights the ease with which the C5 position can be functionalized, leaving the C2-chloro group available for subsequent transformations, thereby underscoring the strategic value of this intermediate.

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique structural features provide a robust and flexible platform for the synthesis of a diverse array of biologically active molecules, most notably kinase inhibitors. The ability to perform selective, sequential cross-coupling reactions at its two distinct halogenated positions offers a streamlined path to complex drug candidates. For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthesis and reactivity of this key intermediate is indispensable for the continued innovation of targeted therapies that can address a wide spectrum of human diseases.

References

Introduction: The Significance of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug discovery and development, this document offers insights into the physicochemical properties of the compound, a detailed protocol for experimental solubility determination, and guidance on data interpretation for researchers, scientists, and drug development professionals.

This compound is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry as it is a 7-deazapurine isostere, mimicking the structure of natural purines and enabling interaction with a wide range of biological targets.[2][3] Consequently, derivatives of this core structure are being actively investigated as potent inhibitors for various kinases, with applications in oncology and other therapeutic areas.[4][5]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[6] Poor aqueous solubility can hinder drug absorption, while appropriate solubility in organic solvents is essential for synthesis, purification, and the preparation of formulations.[7] Therefore, a thorough understanding and accurate determination of the solubility of this compound in various organic solvents is a fundamental requirement for its successful application in drug discovery and development.[8]

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key physicochemical properties of this compound that dictate its solubility behavior include:

  • Polarity: The presence of nitrogen atoms in the pyrimidine and pyrrole rings, along with the chloro and bromo substituents, imparts a considerable degree of polarity to the molecule. The pyrrolo[2,3-d]pyrimidine core itself possesses both hydrogen bond donor (the N-H group of the pyrrole) and acceptor (the nitrogen atoms of the pyrimidine ring) capabilities.

  • Melting Point: The melting point of this compound is reported to be in the range of 221-225°C.[9] A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

  • Molecular Weight: The molecular weight of the compound is approximately 232.47 g/mol .[9]

  • Predicted pKa: The predicted pKa of the pyrrole N-H is around 9.43.[10] This indicates it is a weak acid and can participate in hydrogen bonding.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the lack of established quantitative solubility data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[11][12] The following protocol provides a detailed, step-by-step methodology for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) of analytical grade or higher.

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add solvent to vial A->B C Seal and record mass B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow to settle D->E F Centrifuge to pellet solid E->F G Filter supernatant F->G H Dilute aliquot G->H I Analyze by HPLC-UV H->I K Determine concentration I->K J Prepare calibration curve J->K L Calculate solubility (mg/mL) K->L

Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol

  • Preparation of Slurries:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a tared glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the selected organic solvent (e.g., 1 mL) to the vial.

    • Tightly cap the vial and record the total mass.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change significantly.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm syringe filter compatible with the solvent. This filtration step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered aliquot with a suitable solvent (usually the same solvent or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Analysis by HPLC-UV:

    • Develop and validate an HPLC-UV method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the determined concentration by the dilution factor.

    • The resulting concentration is the thermodynamic solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mmol/L.

Data Presentation and Interpretation

For ease of comparison and analysis, the determined solubility data should be summarized in a well-structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mmol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Tetrahydrofuran25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Dimethylformamide25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide25[Experimental Value][Calculated Value]

The interpretation of this data will provide valuable insights for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization.

  • Formulation Development: Identifying potential solvent systems for preclinical and clinical formulations.

  • Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact solubility.

Conclusion

While specific solubility data for this compound in organic solvents is not extensively published, this guide provides a robust framework for its experimental determination. By understanding the compound's physicochemical properties and employing a validated protocol such as the shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the development of new therapeutics based on the promising pyrrolo[2,3-d]pyrimidine scaffold.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly in the realm of kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of various kinases.[1] The dihalogenated derivative, 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, represents a pivotal and versatile building block for the synthesis of a new generation of targeted therapeutics. Its two distinct halogen atoms provide orthogonal handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular architectures.

This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound. We will dissect the underlying principles governing its reactivity and provide field-proven insights into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Foundational Scaffold: Synthesis and Electronic Properties

The journey to complex kinase inhibitors begins with the synthesis of the core scaffold. While various methods exist for the construction of the pyrrolo[2,3-d]pyrimidine ring system, a common approach involves the condensation of a substituted pyrimidine with a three-carbon synthon. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane through a multi-step sequence involving cyclization and chlorination.[2] Subsequent bromination at the C5 position, often using N-bromosuccinimide (NBS), yields the target this compound.

The reactivity of this scaffold is dictated by the electronic nature of the fused ring system and the distinct properties of the two halogen substituents. The pyrimidine ring is electron-deficient, which activates the attached chlorine atom at the C2 position towards nucleophilic attack and oxidative addition to a palladium catalyst. Conversely, the C-Br bond at the C5 position of the pyrrole ring is inherently more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond.[3] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization.

G cluster_synthesis Synthesis of Core Scaffold Start Pyrimidine Precursor Step1 Cyclization Step2 Chlorination (e.g., POCl3) Step3 Bromination (e.g., NBS) Product 5-Bromo-2-chloro-7H- pyrrolo[2,3-d]pyrimidine

Chemoselectivity: The Art of Site-Selective Functionalization

The primary strategic consideration when employing this compound is controlling which halogen participates in the cross-coupling reaction. The established reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > Cl.[3] This principle dictates that the C-Br bond at the 5-position is the more reactive site.

Targeting the C5-Bromo Position: Milder reaction conditions, including the use of less reactive palladium catalysts (e.g., those with less electron-rich ligands) and lower temperatures, will preferentially favor oxidative addition at the C-Br bond. This allows for the introduction of a diverse range of substituents at the C5 position while leaving the C2-chloro group untouched for subsequent transformations.[3]

Targeting the C2-Chloro Position: To functionalize the C2 position, two main strategies can be employed. The first is to perform the initial coupling at the C5 position and then subject the product to more forcing reaction conditions. This may involve higher temperatures, more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), and stronger bases to facilitate the more challenging oxidative addition at the C-Cl bond.[3] The second approach involves a double coupling reaction where an excess of the coupling partner and a highly active catalyst system are used to functionalize both positions in a single operation.[4]

It is also important to consider the role of the N7-H proton of the pyrrole ring. In some cases, this proton can interfere with the catalytic cycle. Therefore, protection of the N7 position, for example, with a tosyl (Ts) or Boc group, can be beneficial, although it may also influence the regioselectivity of the coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions: Mechanistic Insights

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the pyrrolopyrimidine scaffold and various aryl or vinyl boronic acids or esters.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide (preferentially the C-Br bond) to a Pd(0) species, forming a Pd(II) complex. In parallel, the boronic acid is activated by a base to form a more nucleophilic boronate species. Transmetalation then occurs, where the organic group from the boronate is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II) R¹-Pd(II)L₂-X OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)-R2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)-R2 RedElim Reductive Elimination Pd(II)-R2->RedElim RedElim->Pd(0)L2 Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation RX R¹-X (Ar-Br/Cl) RX->OxAdd

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

ComponentRoleTypical Reagents/Conditions
Substrate ElectrophileThis compound (1.0 equiv)
Coupling Partner NucleophileArylboronic acid or ester (1.1-1.5 equiv)
Palladium Catalyst CatalystPd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%)
Base ActivatorK₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv)
Solvent Medium1,4-Dioxane/H₂O, DMF, Toluene
Temperature Reaction Rate80-100 °C

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for introducing nitrogen-based functionalities, which are critical for the biological activity of many kinase inhibitors.

Mechanism: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to a Pd(0) complex.[5] The amine then coordinates to the Pd(II) center, and deprotonation by a base forms a palladium amide complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[5] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step.[6]

Buchwald_Hartwig Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II) R¹-Pd(II)L₂-X OxAdd->Pd(II) AmineCoord Amine Coordination Pd(II)->AmineCoord Pd(II)-Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ AmineCoord->Pd(II)-Amine Deprotonation Deprotonation (Base) Pd(II)-Amine->Deprotonation Pd(II)-Amide R¹-Pd(II)L₂(NR²R³) Deprotonation->Pd(II)-Amide RedElim Reductive Elimination Pd(II)-Amide->RedElim RedElim->Pd(0)L2 Regeneration Product R¹-NR²R³ RedElim->Product RX R¹-X (Ar-Br/Cl) RX->OxAdd Amine HNR²R³ Amine->AmineCoord

Experimental Protocol: Selective Buchwald-Hartwig Amination at C5

ComponentRoleTypical Reagents/Conditions
Substrate ElectrophileThis compound (1.0 equiv)
Coupling Partner NucleophilePrimary or secondary amine (1.1-1.5 equiv)
Palladium Catalyst CatalystPd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)
Ligand Catalyst ModifierXPhos, RuPhos, BINAP (2-10 mol%)
Base ActivatorNaOtBu, K₃PO₄, Cs₂CO₃ (1.5-3.0 equiv)
Solvent MediumToluene, Dioxane, THF
Temperature Reaction Rate80-110 °C

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the degassed solvent, followed by the amine and then this compound.

  • Seal the vessel and heat the reaction mixture with vigorous stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the pyrrolopyrimidine scaffold and a terminal alkyne, a valuable functional group for further transformations or as a structural element in its own right.

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.[7] This copper acetylide then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[7]

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(II) R¹-Pd(II)L₂-X Transmetalation Transmetalation CuX CuX Transmetalation->CuX Regeneration Pd(II)-Alkyne R¹-Pd(II)L₂(C≡CR²) RedElim Reductive Elimination Product R¹-C≡CR² RX R¹-X (Ar-Br/Cl) Alkyne_H R²-C≡C-H Base Base Cu_Acetylide Cu-C≡CR² Cu_Acetylide->Transmetalation

Experimental Protocol: Selective Sonogashira Coupling at C5

ComponentRoleTypical Reagents/Conditions
Substrate ElectrophileThis compound (1.0 equiv)
Coupling Partner NucleophileTerminal alkyne (1.1-1.5 equiv)
Palladium Catalyst CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst Co-catalystCuI (5-10 mol%)
Base ActivatorEt₃N, i-Pr₂NH (2.0-5.0 equiv)
Solvent MediumDMF, THF, Acetonitrile
Temperature Reaction RateRoom Temperature to 80 °C

Step-by-Step Methodology:

  • To a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the mixture at the desired temperature and monitor the reaction progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.[3]

Conclusion: A Gateway to Novel Therapeutics

This compound is a molecule of strategic importance in modern drug discovery. Its value lies not only in the inherent biological relevance of the pyrrolo[2,3-d]pyrimidine core but also in the synthetic flexibility afforded by its dihalogenation pattern. A thorough understanding of the principles of chemoselectivity and the mechanisms of palladium-catalyzed cross-coupling reactions is paramount for any researcher aiming to leverage this scaffold. By carefully controlling reaction conditions, chemists can selectively functionalize either the C5 or C2 position, paving the way for the efficient and rational design of novel kinase inhibitors and other complex, biologically active molecules. The methodologies outlined in this guide provide a robust framework for the successful application of this critical building block in the ongoing quest for new and improved therapeutics.

References

A Comprehensive Technical Guide to 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound that belongs to the 7-deazapurine class of molecules. Its rigid, bicyclic scaffold, composed of a fused pyrrole and pyrimidine ring system, is a cornerstone in the field of medicinal chemistry. This structure serves as a versatile building block for the synthesis of more complex molecules with significant biological activity.[1] The strategic placement of bromo and chloro substituents offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics, particularly kinase inhibitors and other targeted agents.[2][3] This guide provides an in-depth overview of the physical and chemical properties, spectroscopic data, synthesis, and applications of this important chemical entity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 1060816-58-1[4][5]
Molecular Formula C₆H₃BrClN₃[4]
Molecular Weight 232.47 g/mol [4]
Appearance Typically a solid[6]
Melting Point Not explicitly available for the 2-chloro isomer. The related 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has a melting point of 221-225°C.[7]
Solubility Expected to be slightly soluble in water and soluble in organic solvents like DMSO and DMF.[6][7]
pKa The pKa of the related 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is predicted to be 9.43 ± 0.20.[6]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen atoms and the pyrimidine ring. For comparison, the ¹H NMR of the related 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid shows signals in the aromatic region.[8]

  • ¹³C NMR: The carbon NMR would display signals for the six carbons in the bicyclic system. The carbons attached to the halogens and nitrogens would exhibit characteristic chemical shifts. For instance, in a similar pyrrolo[2,3-d]pyrimidine derivative, the carbon signals appear across a wide range, reflecting the diverse electronic environments within the molecule.[9]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The exact mass would be a key identifier.[10]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its heterocyclic nature and the presence of two different halogen substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack. This is a common reaction for introducing various functional groups, such as amines, thiols, and alkoxides, to the scaffold.[3] This reactivity is a cornerstone of its utility in building diverse molecular libraries for drug screening.

  • Cross-Coupling Reactions: The bromine atom at the 5-position of the pyrrole ring is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework.

  • N-Functionalization: The nitrogen atom at the 7-position of the pyrrole ring can be alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the resulting molecules.[11]

The differential reactivity of the C-Cl and C-Br bonds allows for selective and sequential functionalization, a highly desirable feature in complex molecule synthesis.

Caption: Key reaction sites on the this compound scaffold.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be designed based on established methods for similar compounds. A common approach involves the bromination of a suitable 2-chloropyrrolo[2,3-d]pyrimidine precursor.

Hypothetical Synthetic Protocol:

  • Starting Material: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[12][13]

  • Bromination:

    • Dissolve 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).

    • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature. A similar bromination is described for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[14]

    • Stir the reaction mixture for a specified time or until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent.

    • The crude product is then purified by column chromatography or recrystallization to yield the desired this compound.

Synthetic_Workflow start Start: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine dissolve Dissolve in appropriate solvent (e.g., CHCl3, DMF) start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs react Stir at room temperature add_nbs->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by chromatography/recrystallization workup->purify product Product: this compound purify->product

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] This makes this compound a highly valuable starting material for the synthesis of potent and selective therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature the pyrrolo[2,3-d]pyrimidine core. This scaffold mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[1] The development of targeted cancer therapies has heavily relied on compounds derived from this and similar scaffolds.

  • STAT6 Inhibitors: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of STAT6, a key transcription factor in the immune response.[15] These compounds have potential applications in the treatment of allergic and asthmatic conditions.

  • Antiviral Agents: The pyrrolo[2,3-d]pyrimidine core has also been explored for the development of antiviral agents, including those targeting the Zika virus.[11]

  • Antifolates: 5-substituted pyrrolo[2,3-d]pyrimidines have been investigated as antifolates that can inhibit de novo purine nucleotide biosynthesis, a key pathway for cancer cell proliferation.[16]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[17] Wash hands thoroughly after handling.[18]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[17] It is often recommended to store under an inert atmosphere at 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[17]

In case of exposure, follow standard first-aid measures:

  • Inhalation: Move the person to fresh air.[17]

  • Skin Contact: Wash off immediately with plenty of soap and water.[17]

  • Eye Contact: Rinse cautiously with water for several minutes.[17]

  • Ingestion: Clean mouth with water and get medical attention.[17]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Conclusion

This compound is a chemical intermediate of significant value in the field of drug discovery and organic synthesis. Its unique structural features and the differential reactivity of its halogen substituents provide a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its physical and chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. The continued exploration of this and related pyrrolo[2,3-d]pyrimidine derivatives promises to yield novel therapeutic agents for a wide range of diseases.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated derivative of the 7-deazapurine core, a heterocyclic scaffold of profound importance in medicinal chemistry. Its strategic substitution pattern renders it a highly versatile intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, historical context, synthetic evolution, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causal logic behind its synthesis and its pivotal role as a building block for advanced pharmaceutical agents.

Introduction: The Significance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a purine isostere where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has significant implications for the molecule's electronic properties and biological activity. The replacement of the N7 nitrogen with a carbon atom makes the five-membered ring more electron-rich, which can enhance interactions with biological targets.[1][2] This core structure is found in a variety of natural products and has been extensively utilized in the development of synthetic bioactive compounds, including antiviral and antitumor agents.[1][2]

The strategic functionalization of the 7-deazapurine scaffold has led to the discovery of numerous potent and selective inhibitors of various enzymes, particularly protein kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-d]pyrimidine core serves as an excellent "warhead" for kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding site of the target kinase.[3][4]

This compound emerged as a particularly valuable intermediate due to its dual halogenation. The chlorine at the 2-position and the bromine at the 5-position provide two distinct reactive sites for further chemical modification, allowing for the systematic elaboration of the scaffold to achieve desired potency and selectivity against specific kinase targets.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader exploration of the 7-deazapurine scaffold for therapeutic applications. While the precise first synthesis of this specific compound is not prominently documented in a singular seminal publication, its emergence can be traced through the evolution of synthetic methodologies for creating substituted pyrrolo[2,3-d]pyrimidines.

The general approach to halogenated pyrrolo[2,3-d]pyrimidines often involves the construction of the core heterocyclic system followed by selective halogenation. Patents for various kinase inhibitors often describe the synthesis of such intermediates as part of their broader synthetic schemes. For instance, the preparation of related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-established process, often starting from materials like ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[5][6]

The synthesis of this compound would have logically followed from the availability of its precursor, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. The introduction of a bromine atom at the 5-position of the pyrrole ring is a common strategy to introduce a handle for further diversification, typically through cross-coupling reactions.

Synthetic Methodologies: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the electrophilic bromination of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor. The electron-rich nature of the pyrrole ring directs bromination to the 5-position.

Synthesis of the Precursor: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

The precursor, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial starting material.[7][8] While several methods for its synthesis exist, a common approach involves the selective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[7]

Bromination to Yield this compound

The following protocol is based on established methods for the bromination of pyrrolo[2,3-d]pyrimidines.

Reaction Scheme:

G 2-chloro-7H-pyrrolo[2,3-d]pyrimidine 2-chloro-7H-pyrrolo[2,3-d]pyrimidine This compound This compound 2-chloro-7H-pyrrolo[2,3-d]pyrimidine->this compound NBS, DMF

A representative synthetic pathway.

Materials:

  • 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination of electron-rich heterocycles.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the bromination reaction.

  • Aqueous Workup: The workup procedure is designed to quench any unreacted NBS, neutralize acidic byproducts, and remove water-soluble impurities.

Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is essential for its use in further synthetic steps.

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃-
Molecular Weight232.46 g/mol -
AppearanceOff-white to light yellow solid-
Melting PointData not consistently available in public literature; expected to be a high-melting solid.-

Spectroscopic Data (Predicted and based on analogous structures):

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the pyrrole and pyrimidine ring protons. The C6-H proton would likely appear as a singlet in the aromatic region. The N7-H proton would be a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the carbon atoms of the bicyclic system. The positions of the signals would be influenced by the electron-withdrawing effects of the chlorine, bromine, and nitrogen atoms.

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The two halogen atoms provide orthogonal handles for introducing different substituents through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

Workflow for Kinase Inhibitor Synthesis:

G A 5-Bromo-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine B SNAr at C2 (e.g., with an amine) A->B C Cross-coupling at C5 (e.g., Suzuki, Sonogashira) A->C D Intermediate A B->D F Final Kinase Inhibitor B->F E Intermediate B C->E C->F D->C E->B

General synthetic strategies from the core intermediate.

This step-wise functionalization allows for the precise tuning of the molecule's properties to achieve high affinity and selectivity for the target kinase. The pyrrolo[2,3-d]pyrimidine core often acts as the hinge-binding motif, while the substituents at the 2- and 5-positions explore different pockets of the ATP-binding site.

Case Study: A Scaffold for Janus Kinase (JAK) Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a key feature of several approved and investigational Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis. While specific drugs may not start from this exact intermediate, its structural motifs are highly relevant. For example, drugs like Tofacitinib and Ruxolitinib feature a pyrrolo[2,3-d]pyrimidine core.[5][9] The synthesis of these complex molecules often involves intermediates with similar substitution patterns, highlighting the importance of building blocks like this compound in the drug discovery pipeline.[9]

Future Perspectives

The utility of this compound and its derivatives is likely to expand as the quest for novel kinase inhibitors continues. Its potential as a scaffold is not limited to JAK kinases but can be extended to other kinase families implicated in various diseases. Furthermore, the development of new cross-coupling methodologies will undoubtedly broaden the scope of chemical diversity that can be accessed from this versatile intermediate, paving the way for the discovery of next-generation targeted therapies.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its rational design, based on the privileged 7-deazapurine scaffold, and its strategic di-halogenation provide medicinal chemists with a powerful tool for the synthesis of complex and highly functionalized molecules. Understanding the history, synthesis, and applications of this key intermediate offers valuable insights into the intricate process of developing targeted therapies that can address significant unmet medical needs.

References

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine structural analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Structural Analogues in Drug Discovery

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2][3] Its structural similarity to the ATP purine core allows for competitive binding to the ATP-binding site of a wide array of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] This technical guide provides an in-depth exploration of structural analogues derived from the versatile intermediate, this compound. We will delve into the synthetic strategies for derivatization, analyze structure-activity relationships (SAR), and discuss the therapeutic implications of these analogues, with a focus on their role in developing targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals actively working in the field of medicinal chemistry and oncology.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the N7 nitrogen is replaced by a carbon atom. This seemingly minor modification has profound implications for the molecule's electronic properties and its ability to engage in specific interactions within the ATP-binding pocket of kinases. The planarity of the bicyclic system and the arrangement of hydrogen bond donors and acceptors mimic the adenine core of ATP, making it an ideal starting point for the design of ATP-competitive kinase inhibitors.[2][3]

The strategic value of this scaffold is underscored by the FDA approval of drugs like Tofacitinib and Baricitinib, which are based on the pyrrolo[2,3-d]pyrimidine core and are used in the treatment of inflammatory diseases.[4] In oncology, numerous derivatives are in various stages of preclinical and clinical development for treating a range of cancers, including non-small cell lung cancer.[4]

This compound: A Versatile Synthetic Intermediate

The utility of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery is greatly enhanced by the availability of versatile starting materials that allow for systematic structural modifications. This compound is a key intermediate that provides orthogonal handles for derivatization at the C2, C5, and N7 positions.[5]

  • The 2-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, and thioether linkages.

  • The 5-bromo substituent is amenable to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the installation of diverse aryl, heteroaryl, and alkyl groups.

  • The N7 position of the pyrrole ring can be alkylated or arylated after deprotonation, providing another avenue for modifying the molecule's properties.

This multi-faceted reactivity makes this compound an invaluable building block for generating large and diverse libraries of compounds for high-throughput screening and lead optimization.

Synthetic Strategies for Analogue Development

The synthesis of this compound analogues typically begins with the construction of the core heterocycle, followed by functionalization.

Synthesis of the Core Scaffold

One common route to the pyrrolo[2,3-d]pyrimidine core involves the condensation of a substituted pyrimidine with a three-carbon synthon. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized from diethyl malonate in a multi-step process.[6] Bromination at the 5-position can then be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).[7]

Derivatization Strategies

The following diagram illustrates a general workflow for the synthesis of diverse analogues from this compound:

G cluster_c2 C2 Position Modification cluster_c5 C5 Position Modification cluster_n7 N7 Position Modification cluster_di Di-substitution start This compound c2_reagent R1-NH2 / Nu- start->c2_reagent Nucleophilic Substitution c5_reagent R2-B(OH)2 / Pd catalyst start->c5_reagent Suzuki Coupling n7_reagent R3-X / Base start->n7_reagent N-Alkylation/Arylation c2_product 5-Bromo-2-(R1-amino)-7H-pyrrolo[2,3-d]pyrimidine c2_reagent->c2_product di_product 2,5-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine c2_product->di_product Suzuki Coupling at C5 c5_product 2-Chloro-5-(R2-aryl/alkyl)-7H-pyrrolo[2,3-d]pyrimidine c5_reagent->c5_product c5_product->di_product Nucleophilic Subst. at C2 n7_product 5-Bromo-2-chloro-7-(R3)-pyrrolo[2,3-d]pyrimidine n7_reagent->n7_product

Caption: General synthetic workflow for analogue generation.

Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the C5 position of a 2-substituted-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 5-Bromo-2-(substituted)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 - 0.1 eq)

  • Base (e.g., Na2CO3, K2CO3, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a reaction vessel, add the 5-bromo-2-(substituted)-7H-pyrrolo[2,3-d]pyrimidine, aryl boronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(substituted)-7H-pyrrolo[2,3-d]pyrimidine.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The systematic modification of the this compound core has led to the discovery of potent inhibitors of various kinases implicated in cancer.

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR.[8]

  • Non-receptor Tyrosine Kinases: JAK family, RET kinase.[4]

  • Serine/Threonine Kinases: Mps1, CDKs.[9][10]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras pi3k PI3K rtk->pi3k inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->rtk Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Proliferation, Survival, Angiogenesis erk->response akt Akt pi3k->akt akt->response

Caption: Inhibition of RTK signaling by a pyrrolo[2,3-d]pyrimidine analogue.

SAR Summary

The following table summarizes key structure-activity relationships for pyrrolo[2,3-d]pyrimidine analogues based on published data.

Position of SubstitutionModificationImpact on ActivityTarget Kinase(s)
C2 Introduction of an amino groupOften crucial for activity, can form key hydrogen bonds in the ATP-binding site.Various RTKs[8]
C4 Substitution with anilinesCan provide potent inhibition, with substituents on the aniline ring influencing selectivity and potency.EGFR, VEGFR-1, PDGFR-β[8]
C5 Alkyl or aryl substitutionsCan modulate potency and selectivity.[11]DHFR, various kinases[11]
N7 Alkylation or benzylationMethoxy substitutions on the N7-benzyl ring can improve antitumor activity.[12]Microtubules[12]

Biological Evaluation Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a fluorescent or luminescent readout.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a microplate, add the target kinase, its specific substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection reagent that generates a signal proportional to the amount of phosphorylated substrate.

  • Measure the signal using a plate reader.

  • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a highly successful class of compounds in the pursuit of targeted therapies, particularly in oncology. The synthetic tractability of the core allows for extensive exploration of the chemical space around it, leading to the identification of potent and selective inhibitors for a multitude of clinically relevant kinases. Future efforts in this field will likely focus on:

  • Improving selectivity: Designing analogues that target specific kinases or kinase mutants to minimize off-target effects and toxicity.

  • Overcoming drug resistance: Developing next-generation inhibitors that are active against resistant forms of kinases that emerge during treatment.

  • Exploring novel therapeutic areas: Investigating the potential of pyrrolo[2,3-d]pyrimidine analogues in other diseases where kinase dysregulation plays a role, such as neurodegenerative and metabolic disorders.

The continued exploration of this privileged scaffold holds immense promise for the discovery of new and effective medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its structural resemblance to the purine core of nucleotides allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[2][3] The strategic introduction of substituents onto this core structure is a key tactic in the development of novel therapeutics. 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a particularly valuable starting material, offering two distinct electrophilic sites for functionalization via cross-coupling reactions. This allows for the sequential and selective introduction of different molecular fragments, enabling the synthesis of diverse compound libraries for biological screening.[4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceuticals.[5][6] This application note provides a detailed protocol for the Suzuki coupling of this compound, with a focus on achieving selective coupling at the more reactive C5-Br bond.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[6] The reactivity of halogens in this step generally follows the order I > Br > Cl, making the C5-Br bond more susceptible to oxidative addition than the C2-Cl bond under appropriate conditions.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product Ar-X R¹-X Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base

Experimental Protocol: Selective Suzuki Coupling at the C5-Position

This protocol outlines a general procedure for the selective Suzuki coupling of an arylboronic acid with this compound at the C5-position. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[11]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to create an oxygen-free environment. This is crucial to prevent the degradation of the palladium catalyst.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C).[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Key Considerations for Successful Coupling

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters:

ParameterRecommended OptionsRationale & Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligandThe choice of catalyst and ligand is critical for catalytic activity and selectivity. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be beneficial.[4][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point.[4]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[4] Degassing the solvent is essential to prevent oxidation of the catalyst.
Temperature 80-110 °CThe reaction temperature influences the reaction rate. Higher temperatures may be required for less reactive substrates, but can also lead to side reactions.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst, insufficient base, low temperature.Ensure the catalyst is active and the reaction is under a strict inert atmosphere. Use a stronger base or a different solvent system. Increase the reaction temperature.
Formation of Homocoupling Byproducts Reaction conditions favoring homocoupling of the boronic acid.Adjust the stoichiometry of the reactants. Use a different palladium catalyst or ligand.[12]
Dehalogenation of the Starting Material Presence of protic impurities or side reactions with the solvent or base.Use anhydrous solvents and reagents. Consider a different base.[13]
Low Selectivity (Coupling at C2-Cl) Reaction conditions are too harsh, activating the C-Cl bond.Use milder reaction conditions (lower temperature, less active catalyst). Carefully screen catalysts and ligands to favor C-Br activation.[4]

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Palladium Catalyst and Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Workup (Organic Solvent, Water, Brine) F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I J Pure 5-Aryl-2-chloro-7H- pyrrolo[2,3-d]pyrimidine I->J

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 7-deazapurine scaffold. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, selective C-C bond formation at the C5-position of this compound can be achieved with high efficiency. The resulting 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidines are valuable intermediates for the synthesis of novel and diverse molecules with potential therapeutic applications.

References

Application Notes & Protocols: Chemoselective Sonogashira Coupling of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to the endogenous purine core allows it to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The Sonogashira reaction, a powerful palladium and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, provides a direct and efficient method for installing alkynyl moieties, which are versatile handles for further elaboration or key pharmacophoric elements themselves.[3][4]

This guide focuses on the Sonogashira reaction applied to 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, a substrate presenting a common challenge in synthetic chemistry: chemoselectivity. The differential reactivity of the C5-Br and C2-Cl bonds allows for selective functionalization, which is critical for building molecular complexity in a controlled manner.

Chemoselectivity: Harnessing Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of C–I > C–Br > C–Cl.[3][5] This inherent reactivity difference is the cornerstone of achieving selective coupling at the C5-bromo position of this compound while leaving the C2-chloro position intact for subsequent transformations. By carefully selecting and optimizing reaction conditions, one can exploit this reactivity gap to achieve high yields of the desired 5-alkynyl product.

reactant This compound catalyst [Pd(0)], [Cu(I)], Base Solvent, RT to 80°C reactant->catalyst alkyne R-C≡C-H alkyne->catalyst product 5-Alkynyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine catalyst->product Selective C5-Br Coupling

Figure 1: Chemoselective Sonogashira coupling at the C5-bromo position.

The Reaction Mechanism: A Tale of Two Cycles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyrrolopyrimidine, forming a Pd(II) intermediate.[8]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of a base to form a highly reactive copper acetylide species.[9]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst. This is often the rate-determining step.[7][9]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_ox L₂Pd(II)(Ar)(Br) pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans L₂Pd(II)(Ar)(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuBr - HBr (via Base) cu_acetylide->pd_ox cu_halide CuBr cu_acetylide->cu_halide cu_halide->alkyne

Figure 2: The interconnected Palladium and Copper catalytic cycles.

While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming a symmetric diyne byproduct.[10] This has led to the development of copper-free Sonogashira protocols, which are particularly useful when working with sensitive substrates or when purification from the diyne is challenging. Copper-free reactions typically require more specialized, bulky, and electron-rich phosphine ligands to facilitate the deprotonation and transfer of the alkyne to the palladium center.[11][12]

Optimizing Reaction Conditions

The success of the Sonogashira coupling hinges on the careful selection of four key components: the palladium catalyst, the copper source (if used), the base, and the solvent.

Table 1: Comparison of Common Palladium Catalyst Systems
Catalyst SystemTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh₃)₄ 2-5Commercially available, highly active for many substrates.[3]Air-sensitive, requires careful handling.
PdCl₂(PPh₃)₂ 2-5Air-stable precatalyst, easy to handle.[13]May require slightly higher temperatures or longer reaction times.
Pd₂(dba)₃ + Ligand 1-5 (Pd)Allows for ligand screening to optimize reactivity.[3]Requires weighing two components; ligands can be expensive or air-sensitive.
[DTBNpP]Pd(crotyl)Cl 1-5Air-stable precatalyst for copper-free reactions at room temp.[10]Specialized and may not be as readily available as simpler catalysts.
Table 2: Overview of Bases and Solvents
ComponentExamplesRole & Considerations
Base Triethylamine (Et₃N), Diisopropylamine (iPr₂NH), Diisopropylethylamine (DIPEA), Cs₂CO₃, K₂CO₃An amine base (e.g., Et₃N) often serves as both the base and a co-solvent.[8] It neutralizes the HBr byproduct and aids in the deprotonation of the alkyne. Inorganic bases like Cs₂CO₃ are common in copper-free systems.[14]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile, Toluene, 1,4-DioxaneThe solvent must solubilize all reactants.[15] Amine bases can sometimes be used as the sole solvent.[16] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[5][17]

Experimental Protocols

The following protocols provide a starting point for the chemoselective Sonogashira coupling at the C5-position of this compound. Note: These reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

start Start setup Assemble Reaction Flask: - Substrate - Pd Catalyst - CuI (if applicable) start->setup inert Establish Inert Atmosphere (Evacuate & Refill with Ar/N₂) setup->inert add_solvents Add Degassed Solvent(s) and Base inert->add_solvents add_alkyne Add Terminal Alkyne (via syringe) add_solvents->add_alkyne react Stir at Designated Temperature (Monitor by TLC/LC-MS) add_alkyne->react workup Aqueous Work-up (Filter, Extract, Wash) react->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Figure 3: General experimental workflow for Sonogashira coupling.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust, general-purpose method suitable for a wide range of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv, 5 mol%)

  • Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous DMF (to make a ~0.1 M solution based on the starting material) and triethylamine (3.0 equiv) via syringe.

    • Scientist's Note: Degassing the solvents by sparging with argon for 15-20 minutes prior to addition is highly recommended to minimize oxygen, which can lead to catalyst decomposition and alkyne homocoupling.[17]

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, the reaction can be gently heated to 40-60 °C.

    • Scientist's Note: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.[13]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to homocoupling or when trace copper contamination in the final product is a concern for pharmaceutical applications.[4][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (0.05 equiv, 5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (Anhydrous)

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound and the [DTBNpP]Pd(crotyl)Cl precatalyst (5 mol%) to a dry reaction vial equipped with a stir bar.

  • Remove the vial from the glovebox (if used) and add anhydrous DMSO (to make a ~0.2 M solution) via syringe.

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) followed by the terminal alkyne (1.5 equiv) via syringe.

    • Scientist's Note: TMP is a sterically hindered amine base that has been shown to be effective in copper-free Sonogashira couplings.[10] Cesium carbonate can also be an effective base in these systems.[14]

  • Stir the reaction at room temperature for 12-24 hours. The reaction may be gently heated to 60 °C to drive it to completion if necessary, especially for less reactive alkynes.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a large volume of water and extract with ethyl acetate (3x).

    • Scientist's Note: DMSO is water-miscible, so a water quench and extraction are necessary for its removal.

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged core structure in modern medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic natural purines allows for potent interactions with the ATP-binding sites of various kinases.[1] This guide provides a detailed technical overview and robust protocols for the strategic functionalization of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, a highly versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will explore the principles of chemoselective palladium-catalyzed cross-coupling reactions and provide step-by-step methodologies to empower researchers in drug discovery and development.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Cornerstone of Kinase Inhibition

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a premier scaffold for targeting these enzymes.[3][4] Notable drugs such as Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) validate the therapeutic potential of this heterocyclic system.[2]

The power of this scaffold lies in its synthetic tractability. The starting material, this compound, features two distinct and orthogonally reactive electrophilic sites. This allows for a programmed, sequential introduction of different substituents, which is a cornerstone of modern library synthesis and lead optimization.

The Principle of Chemoselective Functionalization

The primary challenge and opportunity when using this compound lies in controlling which halogen reacts. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[5][6] This inherent reactivity difference suggests that the C5-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C2-Cl bond.

However, the electron-deficient nature of the pyrimidine ring significantly activates the C2-Cl bond towards nucleophilic aromatic substitution (SNAr) and can also facilitate its participation in cross-coupling under certain conditions.[5][6] By carefully selecting the catalyst, ligand, base, and temperature, one can selectively functionalize either position, enabling a divergent synthetic approach from a single starting material.

G Start 5-Bromo-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine Path1_Step1 Suzuki Coupling (C5-Br Reacts First) Start->Path1_Step1 Pd(dppf)Cl2 Arylboronic Acid K2CO3, Dioxane/H2O Path2_Step1 Buchwald-Hartwig Amination (Forced C2-Cl Reactivity) Start->Path2_Step1 Optimized Conditions Path1_Product 5-Aryl-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine Path1_Step1->Path1_Product Path1_Step2 Buchwald-Hartwig Amination (C2-Cl Reacts) Path1_Product->Path1_Step2 Pd2(dba)3, Xantphos Amine, Cs2CO3 Toluene, 110°C Path1_Final 5-Aryl-2-amino- 7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) Path1_Step2->Path1_Final Path2_Product 5-Bromo-2-amino- 7H-pyrrolo[2,3-d]pyrimidine Path2_Step1->Path2_Product Path2_Step2 Suzuki Coupling (C5-Br Reacts) Path2_Product->Path2_Step2 Standard Suzuki Path2_Final 5-Aryl-2-amino- 7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) Path2_Step2->Path2_Final

Figure 1: Divergent synthetic pathways from this compound.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in pharmaceutical synthesis.[7][8] We will focus on the two most critical transformations for this scaffold: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction creates a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester.[9] This reaction is fundamental for installing aryl or heteroaryl moieties that can occupy hydrophobic pockets or form key interactions within the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is an excellent, robust catalyst for coupling aryl bromides.[10] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and has a large "bite angle," which promotes the reductive elimination step and stabilizes the palladium center.[10]

  • Base: A mild inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient. The base is crucial for the transmetalation step, where it facilitates the formation of a boronate complex, which is more nucleophilic than the corresponding boronic acid.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[9]

G Pd(0)L2 Pd(0)L₂ Pd(II) Complex (B) R¹-Pd(II)-X | L₂ Pd(0)L2->Pd(II) Complex (B) Oxidative Addition (R¹-X) Pd(II) Complex (C) R¹-Pd(II)-OR' | L₂ Pd(II) Complex (B)->Pd(II) Complex (C) Metathesis (Base) Pd(II) Complex (E) R¹-Pd(II)-R² | L₂ Pd(II) Complex (C)->Pd(II) Complex (E) Transmetalation Boronate R²-B(OR')₃⁻ Boronate->Pd(II) Complex (C) Pd(II) Complex (E)->Pd(0)L2 Reductive Elimination (R¹-R²)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] This reaction is arguably the most important transformation for this scaffold, as the nitrogen atom at the C2 or C4 position often serves as a critical hydrogen bond donor or acceptor, anchoring the inhibitor to the "hinge region" of the kinase.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized, sterically bulky phosphine ligand (e.g., XPhos, Xantphos, BINAP) is required.[11][12] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step, which is often the rate-limiting step.[11]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is necessary to deprotonate the amine, making it a more effective nucleophile in the palladium catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[13]

G Pd(0)L Pd(0)L OA_Complex R¹-Pd(II)-X | L Pd(0)L->OA_Complex Oxidative Addition (R¹-X) Amine_Complex [R¹-Pd(II)-N(H)R²]⁺ | L OA_Complex->Amine_Complex Amine Coordination (R²NH₂) Amido_Complex R¹-Pd(II)-NR² | L Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination (R¹-NR²)

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions requiring anhydrous solvents should be set up under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details the preferential coupling at the more reactive C5-bromo position.

ParameterValue/ReagentMolar Equiv.Notes
Starting MaterialThis compound1.0-
Boronic AcidArylboronic Acid1.2A slight excess ensures complete consumption of the starting material.
CatalystPd(dppf)Cl₂0.05 (5 mol%)A reliable catalyst for this transformation.[10][14]
BaseK₂CO₃3.0Ensures basic conditions for the transmetalation step.[14]
Solvent System1,4-Dioxane / H₂O4:1 (v/v)A common and effective solvent system for Suzuki couplings.[14]
Temperature90 °C-Sufficient temperature to drive the reaction without significant C-Cl activation.
Time4-12 h-Monitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the 1,4-Dioxane/H₂O (4:1) solvent mixture via syringe. The reaction mixture should be approximately 0.1 M with respect to the starting material.

  • Bubble the inert gas through the stirred suspension for 15-20 minutes to degas the solvent.

  • Add the Pd(dppf)Cl₂ catalyst (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol is for the amination of the C2-chloro position on the intermediate synthesized in Protocol 1.

ParameterValue/ReagentMolar Equiv.Notes
Starting Material5-Aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine1.0From Protocol 1.
AminePrimary or Secondary Amine1.5A slight excess drives the reaction to completion.
Pd PrecursorPd₂(dba)₃0.02 (2 mol%)Common Pd(0) source.
LigandXantphos0.08 (8 mol%)A bidentate ligand effective for C-N coupling.[11]
BaseCs₂CO₃2.0A strong, non-nucleophilic base suitable for a wide range of amines.[14]
SolventAnhydrous Toluene-Must be anhydrous.
Temperature110 °C-Higher temperature is often required for C-Cl bond amination.
Time12-24 h-Monitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-Aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by the amine (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final 5-aryl-2-amino-7H-pyrrolo[2,3-d]pyrimidine product.

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: If the reaction stalls, try adding a fresh portion of the catalyst. Ensure the base is of high quality and the solvent is adequately degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: This side product can be minimized by using a slight excess of the halide and ensuring thorough degassing.

  • Low Yield in Buchwald-Hartwig Amination: C-Cl bonds are less reactive than C-Br bonds. If the reaction is slow or incomplete, consider using a more active ligand system (e.g., a Josiphos or Buchwald-type biarylphosphine ligand) or a stronger base like LiHMDS (if compatible with other functional groups).[13] Ensure the solvent is scrupulously anhydrous.

  • N7 Protection: For some substrates, protection of the pyrrole N7-H may be necessary to prevent side reactions or improve solubility. Common protecting groups include SEM (-(2-trimethylsilyl)ethoxymethyl) or POM (pivaloyloxymethyl).[2][14] These can typically be removed under acidic or basic conditions, respectively.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. A deep understanding of chemoselectivity and the principles behind palladium-catalyzed cross-coupling reactions allows for the rational and efficient construction of complex molecular architectures. The protocols provided herein serve as a robust starting point for researchers to develop novel therapeutics based on this privileged scaffold.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloropyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolopyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in modern medicinal chemistry and drug discovery. Its structural resemblance to the purine core of DNA and RNA allows molecules built upon this framework to interact with a wide array of biological targets, particularly protein kinases.[1][2] Consequently, pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent therapeutics for a range of diseases, most notably in oncology. The ability to functionalize this core structure is paramount for developing new, selective, and effective drug candidates.

One of the most powerful methods for modifying the pyrrolopyrimidine core is through nucleophilic aromatic substitution (SNAr). This application note provides a detailed guide to understanding and performing SNAr reactions on 2-chloropyrrolopyrimidines, a key intermediate in the synthesis of diverse compound libraries.

The Mechanism of Nucleophilic Aromatic Substitution on 2-Chloropyrrolopyrimidines

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at an sp3-hybridized carbon, the SNAr reaction proceeds via a two-step addition-elimination mechanism. The aromatic ring itself is typically electron-poor, a characteristic that is enhanced in the pyrrolopyrimidine system due to the presence of the electron-withdrawing pyrimidine ring.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, a chlorine atom). This attack temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and, importantly, onto the electronegative nitrogen atoms of the pyrimidine ring. The presence of the fused pyrrole ring can also influence the electronic distribution and reactivity of the pyrimidine core.[5] In the second, typically fast step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The overall reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[3][6] In the case of 2-chloropyrrolopyrimidine, the pyrimidine nitrogens act as internal electron-withdrawing groups, activating the ring for nucleophilic attack.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product 2-Chloropyrrolopyrimidine 2-Chloropyrrolopyrimidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Chloropyrrolopyrimidine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyrrolopyrimidine 2-Substituted Pyrrolopyrimidine Meisenheimer_Complex->Substituted_Pyrrolopyrimidine Elimination of Cl-

Caption: General Mechanism of SNAr on 2-Chloropyrrolopyrimidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 2-chloropyrrolopyrimidine with various nucleophiles. It is crucial to note that the pyrrole NH may require protection (e.g., with a SEM or tosyl group) for certain applications or to prevent side reactions, though many SNAr reactions can proceed on the unprotected scaffold. The following protocols assume the use of 7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines the synthesis of 2-amino-pyrrolopyrimidine derivatives.

Materials:

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry reaction vessel, add 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Add a suitable solvent such as NMP or DMSO to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles

This protocol describes the synthesis of 2-alkoxy-pyrrolopyrimidine derivatives.

Materials:

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Alcohol of choice (e.g., methanol, ethanol, phenol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol details the synthesis of 2-(alkylthio)- or 2-(arylthio)-pyrrolopyrimidine derivatives.

Materials:

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired thiol (1.1 eq) in DMF or acetonitrile.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the SNAr of 2-chloropyrrolopyrimidines with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃NMP100-1204-1270-90
BenzylamineDIPEADMSO80-1002-675-95
MorpholineK₂CO₃DMF90-1106-1665-85
Sodium Methoxide(pre-formed)MethanolReflux2-880-95
PhenolNaHTHF/DMF60-8012-2450-70
ThiophenolK₂CO₃DMF25-501-485-98
Benzyl MercaptanNaHTHF25-602-680-95

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an SNAr reaction on 2-chloropyrrolopyrimidine, from reaction setup to product analysis.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Reactants: - 2-Chloropyrrolopyrimidine - Nucleophile - Base - Solvent Heating Heat to Specified Temperature Start->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Quench Quench Reaction (if necessary) Monitoring->Quench Complete Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization: - NMR - Mass Spectrometry - Purity Analysis Purification->Analysis

Caption: A Typical Experimental Workflow for SNAr Reactions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient temperature- Inactive nucleophile (e.g., protonated amine)- Poor solvent choice- Increase reaction temperature- Use a stronger or excess base- Switch to a more polar aprotic solvent (e.g., DMF, DMSO, NMP)
Multiple Products/Side Reactions - Reaction at the pyrrole nitrogen- Decomposition of starting material or product- Dimerization- Protect the pyrrole nitrogen (e.g., with SEM or Tosyl group)- Lower the reaction temperature and extend the reaction time- Ensure an inert atmosphere to prevent oxidative degradation
Difficulty in Product Isolation - Product is highly water-soluble- Emulsion formation during extraction- Saturate the aqueous layer with NaCl before extraction- Use a different extraction solvent or a continuous liquid-liquid extractor- Filter the mixture through celite to break up emulsions

Conclusion

Nucleophilic aromatic substitution on 2-chloropyrrolopyrimidines is a robust and versatile method for the synthesis of diverse libraries of compounds with significant potential in drug discovery. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and systematic troubleshooting are key to successfully employing this powerful synthetic tool. The protocols and data presented in this application note serve as a comprehensive guide for researchers to effectively utilize SNAr reactions in their pursuit of novel and impactful therapeutics.

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective Buchwald-Hartwig amination of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors, including JAK inhibitors used in the treatment of autoimmune diseases and cancer.[1][2][3] This guide details the mechanistic principles, key reaction parameters, and a step-by-step protocol for selectively aminating the C5-bromo position while preserving the C2-chloro substituent for subsequent functionalization. Emphasis is placed on catalyst and ligand selection, base and solvent effects, and troubleshooting common issues to ensure high-yield, selective, and reproducible outcomes for researchers in synthetic organic chemistry and drug development.

Introduction: The Strategic Importance of Regioselectivity

The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, is a cornerstone heterocyclic motif in the development of targeted therapeutics.[4][5] The di-halogenated substrate, this compound, is a particularly valuable intermediate, offering two distinct handles for sequential cross-coupling reactions. The ability to selectively functionalize one position over the other is paramount for the efficient construction of complex molecular architectures and the generation of diverse compound libraries.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, stands as a premier method for installing amine functionalities onto aryl and heteroaryl halides due to its broad substrate scope and functional group tolerance.[6][7] The primary challenge and strategic goal when applying this reaction to a di-halogenated substrate is achieving high regioselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step.[8][9] The reactivity of aryl halides generally follows the trend: I > Br > Cl.[10] This inherent difference in bond strength and reactivity allows for the selective amination of the more labile C5-Br bond over the more robust C2-Cl bond under carefully controlled catalytic conditions.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, a phosphine ligand, a base, and the coupling partners.[6][11][12]

  • Catalyst Activation & Oxidative Addition: The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the most reactive C-X bond (C-Br in this case) of the pyrrolopyrimidine core to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final, product-forming step involves the reductive elimination from the Pd(II)-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[12][13]

The choice of ligand is paramount, as it influences the rate and efficiency of each step. Bulky, electron-rich phosphine ligands, particularly dialkylbiaryl phosphines, are known to stabilize the catalytic species and promote the crucial reductive elimination step.[6][14][15]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition substrate Ar-Br (5-Bromo-2-chloro-pyrrolopyrimidine) substrate->oa_complex product Ar-NR'R'' (Product) amine HNR'R'' amine->oa_complex base Base amido_complex L-Pd(II)(Ar)(NR'R'') base->amido_complex baseH [Base-H]+ Br- oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination amido_complex->product

Caption: The Buchwald-Hartwig catalytic cycle for C5-selective amination.

Key Reaction Components and Optimization

Successful and selective amination depends on the judicious choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. While various systems exist, certain combinations have proven particularly effective for heteroaryl substrates.

  • Ligands: Bulky, electron-rich monodentate phosphine ligands from the Buchwald group are the gold standard for this transformation.[17] They enhance catalyst activity, promote the coupling of challenging substrates, and are crucial for achieving high selectivity and yield.[14][15]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly versatile and robust ligand, often the first choice for screening. Effective for a wide range of aryl/heteroaryl chlorides and bromides.[18][19]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for C-N coupling, particularly with N-heterocyclic amines. Its electron-rich nature can enhance reactivity.[20]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExtremely active ligand, often enabling reactions at lower temperatures or with lower catalyst loadings.[12]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active and general ligand, particularly effective in Suzuki-Miyaura couplings but also widely used in aminations.[14][17]

For the selective amination of the C5-Br position, XPhos or RuPhos are excellent starting points due to their proven efficacy with heterocyclic substrates.[19][20]

Base and Solvent Selection

The base plays a critical role in deprotonating the amine, and its choice can significantly impact reaction rate and yield. The solvent must solubilize the reactants and facilitate the catalytic cycle.

ParameterRecommended ChoicesRationale & Considerations
Base NaOt-Bu (Sodium tert-butoxide)A strong, non-nucleophilic base that generally provides the highest reaction rates. However, it is incompatible with base-sensitive functional groups like esters.[11]
Cs₂CO₃ (Cesium carbonate)A milder base with excellent functional group tolerance. Often a good choice when NaOt-Bu leads to decomposition. Can be difficult to stir on a large scale.[11][12]
K₃PO₄ (Potassium phosphate)A cost-effective and moderately strong base with good functional group tolerance. May require higher temperatures or longer reaction times.[11][12]
Solvent Toluene, Dioxane, t-BuOHThese are the most common solvents. They are relatively non-polar and have boiling points suitable for typical reaction temperatures (80-110 °C). Crucially, solvents must be anhydrous and degassed to prevent catalyst deactivation.[10][11]

Detailed Experimental Protocol

This protocol provides a general starting point for the selective amination at the C5-position of this compound with a generic secondary amine (e.g., morpholine).

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (1-2 mol%)

  • XPhos (2-4 mol%, if using Pd₂(dba)₃)

  • Sodium tert-butoxide (1.5-2.0 equiv)

  • Anhydrous, degassed Toluene

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles for reagent transfer

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 233 mg, 1.0 mmol), Sodium tert-butoxide (e.g., 144 mg, 1.5 mmol), Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 1 mol%), and XPhos (e.g., 19 mg, 0.04 mmol, 4 mol%).

  • Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Stir the mixture for 5-10 minutes. Then, add the amine (e.g., morpholine, 105 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).3. Increase temperature in 10 °C increments.
Poor Selectivity (Reaction at C-Cl) 1. Reaction temperature is too high or time is too long.2. Highly active catalyst system.1. Reduce reaction temperature and monitor carefully to stop when C5-Br starting material is consumed.2. Screen less reactive ligands or reduce catalyst loading.
Product Decomposition 1. Base is too strong for functional groups on the amine.2. High temperature.1. Switch to a milder base like Cs₂CO₃ or K₃PO₄.2. Attempt the reaction at a lower temperature, possibly with a more active ligand like BrettPhos.
Stalling Reaction Catalyst deactivation by the heterocyclic substrate/product.Increase catalyst/ligand loading. Consider using a more robust palladacycle precatalyst.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a robust and reliable transformation critical for the synthesis of medicinally relevant compounds. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective amination at the C5 position can be achieved with high fidelity. Success hinges on the careful selection of a bulky, electron-rich phosphine ligand, such as XPhos, and the rigorous exclusion of oxygen and moisture. This guide provides a solid foundation for researchers to successfully implement and optimize this key synthetic step.

References

Application Notes & Protocols: Strategic Cross-Coupling of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Deazapurine Scaffold

The 7-deazapurine core, represented by the pyrrolo[2,3-d]pyrimidine skeleton, is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its structural similarity to endogenous purines allows molecules derived from it to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes crucial in oncology and virology.[4] 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a highly versatile starting material for the synthesis of novel derivatives, offering two distinct and orthogonally reactive handles for palladium-catalyzed cross-coupling reactions.

The primary challenge and opportunity when working with this dihalogenated substrate lies in achieving chemoselectivity. In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[5][6] This inherent reactivity difference suggests that the C5-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst than the C2-Cl bond. This principle allows for a sequential and controlled functionalization strategy, first at the more reactive C5 position under milder conditions, followed by derivatization at the more robust C2 position, often requiring more forcing conditions or specialized catalyst systems.

This guide provides detailed protocols and the underlying scientific rationale for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this key heterocyclic intermediate.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between a halide and an organoboron species. For this compound, this reaction is primarily used to introduce aryl or heteroaryl substituents, which are common motifs in kinase inhibitors.

Chemoselectivity in Suzuki-Miyaura Coupling

Selective coupling at the C5-Br position is readily achieved by leveraging its higher reactivity. Standard palladium catalysts like Pd(PPh₃)₄ are often sufficient. To subsequently couple at the C2-Cl position, a more active catalyst system, typically involving a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is required, along with potentially higher temperatures.[7]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ParameterCondition for C5-Br CouplingCondition for C2-Cl Coupling (on C5-substituted substrate)Rationale & Causality
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source for reactive C-Br bonds. For the less reactive C-Cl bond, a Pd(II) precatalyst combined with a specialized ligand often forms a more active catalytic species in situ.[7]
Ligand None (inherent in catalyst)XPhos, SPhos, or RuPhos (4-8 mol%)Bulky, electron-rich biarylphosphine ligands accelerate the rate-limiting oxidative addition step for aryl chlorides and stabilize the active catalytic species.
Boron Reagent Aryl/Heteroaryl boronic acid or pinacol ester (1.1-1.5 equiv.)Aryl/Heteroaryl boronic acid or pinacol ester (1.2-2.0 equiv.)A slight excess of the boronic acid drives the reaction to completion. A larger excess may be needed for the less efficient C-Cl coupling.
Base K₂CO₃, Cs₂CO₃ (2-3 equiv.)K₃PO₄, Cs₂CO₃ (2-3 equiv.)The base is crucial for the transmetalation step. Stronger bases like K₃PO₄ are often more effective for activating the boronic acid in the more challenging C-Cl couplings.[7]
Solvent 1,4-Dioxane/H₂O (4:1), DMF, or Toluene1,4-Dioxane/H₂O (4:1) or TolueneA polar aprotic solvent system is required to dissolve both the organic and inorganic reagents. Water is often essential for the activity of the base.
Temperature 80-100 °C100-120 °CHigher thermal energy is required to overcome the larger activation barrier for oxidative addition into the stronger C-Cl bond.[5]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation, which would lead to deactivation.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

This protocol describes the selective coupling of an arylboronic acid at the C5 position.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification A Combine Substrate, Boronic Acid, & Base B Add Pd Catalyst A->B C Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvent C->D E Heat & Stir (e.g., 90 °C) D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute with Organic Solvent F->G H Aqueous Wash (Water & Brine) G->H I Dry, Filter, & Concentrate H->I J Purify via Column Chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[8] This reaction allows for the introduction of a wide variety of primary and secondary amines at either the C5 or C2 position of the pyrrolo[2,3-d]pyrimidine core.

Catalyst System and Rationale

Similar to Suzuki coupling, selective amination at C5 is more straightforward. However, C-N bond formation at the C2-Cl position is particularly challenging and almost always requires a highly active catalyst system. The choice of a bulky, electron-rich biarylphosphine ligand is critical. These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step with the aryl chloride.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine in the catalytic cycle.[10]

Table 2: Typical Conditions for Buchwald-Hartwig Amination
ParameterCondition for C5-Br CouplingCondition for C2-Cl Coupling (on C5-substituted substrate)Rationale & Causality
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ (2-4 mol%) or G3/G4 Palladacycle PrecatalystsFor the C-Cl bond, highly active and well-defined precatalysts (like Buchwald's G3/G4) are often used to ensure efficient generation of the active Pd(0) species.
Ligand XPhos, RuPhos, or BINAP (2-4 mol%)t-BuXPhos, BrettPhos (4-8 mol%)Sterically demanding ligands are essential for the difficult C2-Cl amination, enhancing catalytic activity and preventing catalyst decomposition.[7]
Amine Primary or Secondary Amine (1.1-1.5 equiv.)Primary or Secondary Amine (1.2-2.0 equiv.)A slight excess of the amine coupling partner is standard.
Base NaOtBu, K₃PO₄, LHMDS (1.5-2.5 equiv.)NaOtBu, LHMDS (2.0-3.0 equiv.)A strong, non-nucleophilic base is essential for generating the palladium-amido complex without competing side reactions.[10]
Solvent Toluene, 1,4-Dioxane, or THFToluene or 1,4-DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80-110 °C100-120 °CHigher temperatures are necessary to facilitate the challenging oxidative addition to the C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Protects the oxygen-sensitive catalyst and strong base.
Experimental Protocol: Buchwald-Hartwig Amination at C2

This protocol assumes the C5 position has already been functionalized and describes the amination at the C2-chloro position.

  • Glovebox Setup: Due to the air-sensitivity of the reagents, this reaction is best set up in an inert atmosphere glovebox. Add the C5-substituted 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 4 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv.) to a vial.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.5 equiv.).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 110 °C. Stir vigorously.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination```dot

Buchwald_Hartwig_Cycle center Pd(0)L Active Catalyst RE RE Product

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

References

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous approved and investigational kinase inhibitors.[1][2][3][4] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, effectively targeting the hinge region of a wide array of protein kinases.[3][5] This guide focuses on a particularly strategic derivative, 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine , a versatile building block designed for the efficient and modular synthesis of novel therapeutic agents. We will explore the chemical rationale behind its design, provide detailed protocols for its application in key cross-coupling reactions, and illustrate its utility in the synthesis of potent kinase inhibitors targeting critical signaling pathways.

The 7-Deazapurine Core: A Privileged Scaffold

The replacement of the N7 atom in the purine ring with a carbon atom to form the 7-deazapurine scaffold has profound implications for drug design. This substitution enhances the electron density of the five-membered ring and introduces a new vector for chemical modification at the C7 position.[1][6] This seemingly minor change often leads to derivatives with improved enzymatic binding and pharmacokinetic properties.[6] Consequently, the 7-deazapurine core is central to several blockbuster drugs, including the Janus Kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and myeloproliferative neoplasms.[2][7]

Strategic Advantage of this compound

The primary value of this compound lies in its two distinct and orthogonally reactive electrophilic sites: the C2-chloro and C5-bromo positions. This dual functionalization enables chemists to perform sequential and site-selective cross-coupling reactions, providing a modular approach to building complex molecular architectures.

  • C2-Position (Chloro): The chlorine atom at the C2 position is activated by the electron-deficient nature of the pyrimidine ring, making it a suitable handle for nucleophilic aromatic substitution (SNAr) or, more commonly, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

  • C5-Position (Bromo): The bromine atom at the C5 position of the pyrrole ring is an excellent substrate for a variety of palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. Generally, in palladium catalysis, the reactivity of halides follows the order I > Br > Cl.[8][9]

This differential reactivity allows for a programmed synthetic strategy. One can selectively react at the more labile C5-Br bond under milder conditions while leaving the C2-Cl bond intact for a subsequent, more forcing reaction, or vice versa, by carefully selecting the catalyst and reaction conditions.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Dysregulation of the JAK-STAT signaling pathway is a key driver of numerous inflammatory and autoimmune diseases.[5][10] JAK inhibitors function by blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of STAT proteins, which halts the downstream inflammatory cascade.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor activates receptor-associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the expression of target genes involved in immunity and inflammation.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Modulation

A simplified diagram of the JAK-STAT signaling pathway.
Synthetic Strategy

A common strategy for synthesizing JAK inhibitors involves attaching a piperidine or azetidine moiety to the C4 position of the pyrrolo[2,3-d]pyrimidine core. However, our starting material allows for diversification at C2 and C5. A plausible synthetic route to a novel inhibitor could involve an initial Buchwald-Hartwig amination at the C2 position followed by a Suzuki coupling at the C5 position.

Synthetic_Workflow Start 5-Bromo-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine Step1 Buchwald-Hartwig Amination (R1-NH2, Pd Catalyst, Base) Start->Step1 Intermediate1 5-Bromo-2-(R1-amino)- 7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Suzuki Coupling (R2-B(OH)2, Pd Catalyst, Base) Intermediate1->Step2 Product Final Kinase Inhibitor (Diversified at C2 and C5) Step2->Product

Sequential cross-coupling workflow for library synthesis.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[11][12] Several BTK inhibitors utilize the pyrrolo[2,3-d]pyrimidine scaffold to achieve potent and selective inhibition.[11][13][14]

The modular nature of this compound allows for the rapid generation of a library of compounds to probe the structure-activity relationship (SAR) for BTK inhibition. For instance, a Suzuki coupling could first install a phenyl or other aryl group at the C5 position, followed by an amination at C2 to introduce various side chains designed to interact with specific residues in the BTK active site.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes and should only be executed by qualified chemists in a properly equipped laboratory, following all appropriate safety precautions.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol prioritizes reaction at the C5-Br bond, which is generally more reactive than the C2-Cl bond in Suzuki couplings.[15]

Objective: To couple an arylboronic acid with this compound at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 equiv)[16]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base (K₂CO₃).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine product.[9]

Protocol 2: Site-Selective Buchwald-Hartwig Amination at the C2-Position

This protocol is designed for the amination of the C2-Cl position on the product from Protocol 1 or on the starting material itself, though harsher conditions might be needed for the latter to proceed without affecting the C5-Br bond.

Objective: To couple a primary or secondary amine with a 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • 2-chloro-pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)

  • XPhos or RuPhos (a biarylphosphine ligand) (0.04-0.10 equiv)[17]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand, and the base (NaOtBu) to a dry reaction vessel.

  • Reagent Addition: Add the 2-chloro-pyrrolo[2,3-d]pyrimidine substrate and the anhydrous solvent. Stir for a few minutes until a homogeneous catalyst solution forms.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain the desired 2-amino-pyrrolo[2,3-d]pyrimidine derivative.[18][19]

Data Presentation: Efficacy of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

The ultimate goal of synthesizing these compounds is to achieve potent and selective inhibition of the target kinase. The table below summarizes the inhibitory activity of several approved drugs that share the core scaffold, illustrating the therapeutic potential of this compound class.

Compound Primary Target(s) IC₅₀ (nM) Therapeutic Application
Tofacitinib JAK1, JAK3JAK1: 112, JAK2: 20, JAK3: 1Rheumatoid Arthritis, Psoriatic Arthritis[20]
Baricitinib JAK1, JAK2JAK1: 5.9, JAK2: 5.7, JAK3: >400Rheumatoid Arthritis[5]
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8Myelofibrosis, Polycythemia Vera[2]
Ibrutinib BTKBTK: 0.5B-cell Malignancies[11]

Note: Ibrutinib contains a pyrazolo[3,4-d]pyrimidine core, but is included to show the potency of related ATP-mimetic scaffolds against other kinases like BTK.

Conclusion

This compound is a highly valuable and strategically designed intermediate for drug discovery. Its capacity for sequential, site-selective functionalization via robust and well-established cross-coupling methodologies provides medicinal chemists with a powerful tool for the efficient synthesis of diverse compound libraries. This modularity is critical for exploring structure-activity relationships and optimizing lead compounds against a range of therapeutically important protein kinases. The successful application of the parent scaffold in multiple FDA-approved drugs underscores the immense potential of novel derivatives that can be accessed from this versatile starting material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for Substituted Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for optimizing Sonogashira cross-coupling reactions on substituted pyrrolopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to functionalize this important heterocyclic core. Pyrrolopyrimidines are privileged structures in drug discovery, and their efficient elaboration is critical.[1]

However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen-rich pyrrolopyrimidine ring can present unique challenges not encountered with simpler aryl halides. This document provides in-depth, experience-driven troubleshooting advice and robust starting protocols to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when performing Sonogashira couplings on substituted pyrrolopyrimidines.

Q1: My reaction with a chloro- or bromo-pyrrolopyrimidine is stalled or showing no conversion. What's the primary issue?

A1: The reactivity of the C-X bond is the most critical factor. The general reactivity order for the halide is I > Br >> Cl.[2][3] Chloro- and even some bromo-pyrrolopyrimidines can be challenging substrates due to the strength of the C-X bond. The oxidative addition of the palladium(0) catalyst to this bond is often the rate-limiting step.[4]

  • Causality: The nitrogen atoms in the pyrrolopyrimidine ring are electron-withdrawing, which can deactivate the halide toward oxidative addition. Furthermore, these nitrogen atoms can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[5][6]

  • Recommendation:

    • Switch to the Iodo-Analog: If synthetically feasible, converting the chloro- or bromo-pyrrolopyrimidine to the corresponding iodo-derivative will dramatically increase reactivity, often allowing the reaction to proceed under much milder conditions.

    • Employ a More Active Catalyst System: For less reactive halides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Consider using catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands promote the oxidative addition step and stabilize the active catalytic species.

Q2: I'm observing significant formation of a diyne byproduct. What is this, and how can I prevent it?

A2: This byproduct is the result of alkyne homocoupling, often referred to as Glaser coupling.[2][5] This side reaction is catalyzed by the copper(I) cocatalyst in the presence of oxygen.[8][9]

  • Causality: The copper(I) acetylide intermediate, which is key to the Sonogashira cycle, can undergo oxidative dimerization in the presence of O₂, leading to the unwanted diyne and consuming your alkyne starting material.

  • Recommendation:

    • Ensure Rigorous Anaerobic Conditions: This is the most critical preventative measure. Thoroughly degas all solvents and the reaction mixture (using several freeze-pump-thaw cycles or by bubbling with an inert gas like argon for at least 30 minutes). Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.[3][5]

    • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, eliminating the copper cocatalyst is the most effective solution.[3][10][11] Copper-free Sonogashira reactions are well-established and often provide cleaner results, though they may require higher temperatures or more specialized ligands to achieve comparable reaction rates.[12][13][14]

Q3: My reaction turns black, and I'm getting a low yield. What does the color change signify?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture.[3][15] This effectively removes the catalyst from the catalytic cycle, halting the reaction.

  • Causality: Catalyst decomposition can be triggered by several factors:

    • High Temperatures: While necessary for less reactive halides, excessive heat can promote catalyst aggregation and precipitation.

    • Inappropriate Solvent: Some solvents, particularly THF in certain contexts, have been anecdotally reported to promote the formation of palladium black.[6][15]

    • Impurities: Oxygen or other impurities in the reagents or solvents can lead to catalyst deactivation and decomposition.

  • Recommendation:

    • Optimize Temperature: Systematically lower the reaction temperature in 10 °C increments to find the minimum required for conversion.

    • Solvent Screen: Switch to a more robust solvent like DMF, 1,4-dioxane, or acetonitrile.[4][16]

    • Use High-Purity Reagents: Ensure all reagents, especially the base (e.g., triethylamine, DIPEA), are freshly distilled or from a new, sealed bottle.[17]

Q4: What is the role of the base, and which one should I choose?

A4: The base plays multiple crucial roles in the Sonogashira reaction.[2]

  • Deprotonation: It deprotonates the terminal alkyne to generate the reactive copper(I) acetylide (in the copper-catalyzed cycle) or palladium acetylide (in the copper-free cycle).[7][10]

  • Neutralization: It scavenges the hydrogen halide (HX) byproduct formed during the reaction.

  • Ligand/Solvent: In some cases, an amine base can also act as a ligand for the palladium or even as the solvent.[2]

  • Recommendation:

    • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are the most common choices for standard Sonogashira reactions.[3] DIPEA is bulkier and less nucleophilic, which can sometimes be advantageous.

    • Inorganic Bases: For copper-free protocols or when dealing with base-sensitive functional groups, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used, typically in a solvent like dioxane or acetonitrile.[5][14][18]

Troubleshooting Workflow

When a reaction fails, a systematic approach is key. Use the following workflow to diagnose and solve common problems.

TroubleshootingWorkflow Start Reaction Failure (Low/No Yield) Check_Conversion Is there any starting material consumption? Start->Check_Conversion No_Conversion Problem: No Reactivity Check_Conversion->No_Conversion No Low_Conversion Problem: Stalled or Incomplete Reaction Check_Conversion->Low_Conversion Yes, but low Side_Products Problem: Complex Mixture or Side Products Check_Conversion->Side_Products Yes, but messy Sol_Halide 1. Check Halide Reactivity (I > Br >> Cl) 2. Consider Iodo-Analog No_Conversion->Sol_Halide Sol_Catalyst_Activity 3. Use More Active Catalyst (e.g., Pd(OAc)₂ + Buchwald Ligand) 4. Increase Catalyst Loading No_Conversion->Sol_Catalyst_Activity Sol_Temp 5. Increase Temperature No_Conversion->Sol_Temp Sol_Pd_Black 1. Observe for Pd Black (Catalyst Decomposition) 2. Lower Temperature / Change Solvent Low_Conversion->Sol_Pd_Black Sol_Reagents 3. Check Reagent Purity (Base, Solvent, Alkyne) 4. Ensure Anhydrous Conditions Low_Conversion->Sol_Reagents Sol_Inhibition 5. Consider Ligand Choice to Prevent N-Coordination Low_Conversion->Sol_Inhibition Sol_Glaser 1. Check for Diyne Homocoupling 2. Rigorously Degas System Side_Products->Sol_Glaser Sol_Cu_Free 3. Switch to Copper-Free Protocol Side_Products->Sol_Cu_Free Sol_Dehalogenation 4. Check for Dehalogenation 5. Use Milder Base / Lower Temp Side_Products->Sol_Dehalogenation

Caption: A workflow for troubleshooting Sonogashira reactions.

The Sonogashira Catalytic Cycle

Understanding the mechanism is fundamental to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition Product_Complex Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Product_Complex Transmetalation CuX CuX Pd_Complex->CuX Regenerates CuX Product_Complex->Pd0 Reductive Elimination Product Product (Pyrrolopyrimidine-C≡CR) Product_Complex->Product ArX Pyrrolopyrimidine-X Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_Complex Transfers Acetylide CuX->Cu_Acetylide Forms Active Acetylide Base_H Alkyne H-C≡CR Alkyne->CuX Deprotonation & Coordination Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for reactive halo-pyrrolopyrimidines (e.g., iodo- or activated bromo-derivatives).

Materials:

  • Halo-pyrrolopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-pyrrolopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate & Backfill: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Add the degassed solvent via syringe, followed by the amine base. Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (start at room temperature for iodo-substrates, 50-80 °C for bromo-substrates). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous layer is often blue/green due to copper salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended for challenging substrates (e.g., chloro-pyrrolopyrimidines) or when alkyne homocoupling is a significant issue.

Materials:

  • Halo-pyrrolopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Inorganic Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Acetonitrile)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-pyrrolopyrimidine, Pd(OAc)₂, the phosphine ligand, and the inorganic base.

  • Evacuate & Backfill: Seal the flask and evacuate and backfill with argon three times.[5]

  • Reagent Addition: Add the degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-120 °C). The reaction may require extended heating (12-24 h). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base and palladium residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The optimal conditions are highly substrate-dependent. The following table provides general guidelines for optimizing your reaction.

ParameterStandard Conditions (Iodo/Bromo)Forcing Conditions (Bromo/Chloro)Key Consideration
Pd Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts requiring in-situ reduction may need activation.[10]
Ligand PPh₃ (often integral)XPhos, SPhos, RuPhos, NHCsBulky, electron-rich ligands accelerate oxidative addition.[7]
Cu Source CuINone (Copper-Free)Essential for classic Sonogashira but causes homocoupling.[10]
Base Et₃N, DIPEAK₃PO₄, Cs₂CO₃Choice impacts solubility and can prevent side reactions.[14]
Solvent DMF, THF1,4-Dioxane, Acetonitrile, TolueneSolvent polarity can affect catalyst stability and reaction rate.[16][20]
Temperature 25 - 80 °C80 - 120 °CHigher temperatures are needed for less reactive halides.[4]
Catalyst Load 1-5 mol% Pd, 2-10 mol% CuI2-10 mol% Pd, 4-20 mol% LigandHigher loading may be required for difficult couplings.

References

Technical Support Center: Chromatographic Purification of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable synthetic intermediates. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its purification, particularly with halogen substitutions, presents unique challenges that require a nuanced and systematic approach.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and practical insights to optimize your purification workflows, ensuring high purity and recovery of your target compounds.

Understanding the Challenge: The Chemistry of this compound

The structure of this compound, a heterocyclic aromatic compound, dictates its chromatographic behavior. The presence of nitrogen atoms can lead to interactions with the stationary phase, while the halogen substituents influence its polarity and potential for degradation.[2] Understanding these properties is crucial for developing effective purification strategies.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered during the chromatographic purification of this compound derivatives. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing poor separation between my target this compound derivative and a closely eluting impurity on my silica gel flash chromatography column. How can I improve the resolution?

Answer: This is a frequent challenge, often stemming from suboptimal mobile phase selection or the inherent limitations of a single chromatographic mode.

Causality:

  • Insufficient Polarity Difference: The impurity may have a polarity very similar to your target compound, making separation by normal-phase chromatography difficult.

  • Co-elution: The chosen solvent system may not provide enough selectivity to resolve the two compounds.

  • Overloading: Applying too much crude material to the column can lead to band broadening and overlapping peaks.[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Conduct a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarities and selectivities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4][5]

    • Introduce a Third Solvent: Adding a small percentage of a third solvent, such as methanol or acetonitrile, can sometimes dramatically alter the selectivity and improve separation.

    • Consider Mobile Phase Modifiers: For nitrogen-containing heterocycles, peak tailing and poor separation can be caused by interactions with acidic silanol groups on the silica surface.[6] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can neutralize these active sites and improve peak shape.[6] Conversely, if your compound or impurities have acidic functionalities, an acidic modifier like formic acid or acetic acid might be beneficial.[7][8]

  • Employ Orthogonal Chromatography:

    • If optimizing the normal-phase conditions fails to provide adequate separation, consider an orthogonal approach.[9][10][11] This involves using a second chromatographic technique with a different separation mechanism.

    • Reverse-Phase Chromatography: This is an excellent orthogonal technique to normal-phase chromatography.[9] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][9] This separates compounds based on their hydrophobicity rather than polarity, often resolving impurities that co-elute in normal-phase systems.

    Orthogonal_Purification Crude Crude Product NP_Chrom Normal-Phase Flash Chromatography Crude->NP_Chrom Purity_Check1 Purity Check (TLC/LC-MS) NP_Chrom->Purity_Check1 Pure_Product Pure Product (>95%) Purity_Check1->Pure_Product Purity Met RP_Chrom Reverse-Phase Preparative HPLC Purity_Check1->RP_Chrom Purity Not Met Purity_Check2 Purity Check (LC-MS) RP_Chrom->Purity_Check2 Purity_Check2->Pure_Product

  • Optimize Column Parameters:

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:20 to 1:100, depending on the difficulty of the separation.

    • Use a Longer Column: A longer column provides more theoretical plates, which can enhance resolution.

    • Employ a Finer Stationary Phase: Using silica gel with a smaller particle size can improve separation efficiency, although it will require higher pressure.[12]

Issue 2: Product Degradation on the Column

Question: I suspect my this compound derivative is degrading on the silica gel column. My yield is low, and I see multiple new spots on the TLC of my collected fractions. What can I do?

Answer: Degradation on silica gel is a common issue with sensitive compounds, particularly those with certain functional groups.[13]

Causality:

  • Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the decomposition of acid-sensitive compounds.

  • Prolonged Exposure: The longer your compound remains on the column, the greater the chance of degradation.

Troubleshooting Steps:

  • Assess Stability:

    • Before running a column, spot your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots. This simple test can indicate if your compound is unstable on silica.

  • Deactivate the Silica Gel:

    • Basic Wash: Neutralize the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.

  • Minimize Residence Time:

    • Increase the Flow Rate: A faster flow rate will reduce the time your compound spends on the column.[3]

    • Use a Stronger Eluent: A more polar mobile phase will elute your compound faster. However, be mindful that this may compromise separation.

    • Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then rapidly increase the polarity to elute your target compound quickly.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: The method of sample loading can significantly impact the quality of your separation.

  • Dry Loading: This is often the preferred method, especially if your compound has limited solubility in the mobile phase. Pre-adsorb your crude material onto a small amount of silica gel (or another inert solid like Celite) by dissolving it in a suitable solvent, adding the adsorbent, and then removing the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.[14]

  • Wet Loading: Dissolve your crude material in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column. Ensure the solvent used for loading is as non-polar as possible to avoid premature elution and band broadening.

Q2: How do I choose between normal-phase and reverse-phase chromatography?

A2: The choice depends on the properties of your compound and the impurities you need to remove.

  • Normal-Phase: Generally the first choice for the purification of synthetic organic compounds. It is effective for separating compounds with different polarities.

  • Reverse-Phase: Ideal for more polar compounds that are not well-retained on silica gel. It is also a powerful tool for separating compounds with similar polarities but different hydrophobicities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common technique for high-purity isolation of pharmaceutical intermediates and APIs.[15][16][17]

FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexanes/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar elutes firstMost polar elutes first
Primary Use Purification of a wide range of organic compoundsPurification of polar compounds, orthogonal separation

Q3: My compound is very polar and doesn't move from the baseline on a silica TLC plate. What should I do?

A3: For highly polar compounds, normal-phase chromatography may not be suitable.

  • Switch to a More Polar Mobile Phase: Try solvent systems containing higher proportions of polar solvents like methanol or even adding a small amount of acetic acid or ammonium hydroxide.

  • Utilize Reverse-Phase Chromatography: This is often the best solution for very polar compounds. They will be better retained on a non-polar stationary phase.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for separating highly polar compounds.[18] It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

Experimental Protocols

Protocol 1: Standard Flash Chromatography (Normal-Phase)
  • Slurry Packing the Column:

    • Choose a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Use the dry loading method described in the FAQs for best results.

  • Elution:

    • Start with the initial non-polar mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: Preparative HPLC (Reverse-Phase)
  • Method Development:

    • Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separating your target compound from impurities. Common mobile phases are water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid as a modifier.

  • System Setup:

    • Equilibrate the preparative HPLC system, including the column, with the initial mobile phase.

  • Sample Injection:

    • Dissolve your sample in a suitable solvent (preferably the mobile phase) and filter it to remove any particulates.

    • Inject the sample onto the column.

  • Fraction Collection:

    • Collect fractions as your compound elutes from the column. Automated fraction collectors triggered by a UV detector are typically used.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • If the mobile phase contained non-volatile buffers, a further workup step, such as lyophilization or extraction, may be necessary.

Troubleshooting_Logic Start Purification Issue Poor_Sep Poor Separation? Start->Poor_Sep Degradation Product Degradation? Start->Degradation Poor_Sep->Degradation No Optimize_MP Optimize Mobile Phase (Solvent Screen, Modifiers) Poor_Sep->Optimize_MP Yes Deactivate_Si Deactivate Silica (Base Wash) Degradation->Deactivate_Si Yes Success Successful Purification Degradation->Success No Orthogonal Use Orthogonal Method (e.g., Reverse-Phase) Optimize_MP->Orthogonal Still Poor Orthogonal->Success Faster_Elution Increase Elution Speed (Flow Rate, Gradient) Deactivate_Si->Faster_Elution Faster_Elution->Success

References

Common byproducts in 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts in key synthetic transformations. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate these issues, ensuring the integrity and efficiency of your research.

Introduction to the Reactivity of this compound

This compound is a crucial building block in medicinal chemistry, serving as a scaffold for a wide array of pharmacologically active molecules, including Janus kinase (JAK) inhibitors. Its utility stems from the presence of multiple reactive sites: a bromo group at the 5-position, a chloro group at the 2-position, and an acidic N-H proton on the pyrrole ring at the 7-position. This trifecta of reactivity allows for sequential and site-selective modifications, yet it also presents challenges in controlling reaction pathways and preventing the formation of undesired byproducts. This guide will focus on the common side reactions encountered during palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig) and N-alkylation, providing a framework for troubleshooting and optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of starting material being converted to a product with a mass corresponding to the loss of bromine. What is happening?

A1: You are likely observing hydrodebromination, a common byproduct in palladium-catalyzed cross-coupling reactions. This occurs when a palladium-hydride species, which can form from various sources in the reaction mixture (e.g., base, solvent, or water), reductively cleaves the carbon-bromine bond. The C-Br bond at the 5-position is generally more susceptible to this than the C-Cl bond at the 2-position.

Q2: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity?

A2: Achieving monosubstitution requires careful control of reaction conditions. The C-Br bond at the 5-position is typically more reactive than the C-Cl bond at the 2-position in palladium-catalyzed couplings. To favor mono-substitution at the 5-position, use milder conditions (e.g., lower temperature, less reactive catalyst system). If you are targeting the 2-position, it is often best to first protect the 7-position and then use more forcing conditions after the 5-position has been functionalized.

Q3: I am attempting an N-alkylation, but I am getting a mixture of isomers. What are the likely byproducts?

A3: N-alkylation of this compound can occur at the pyrrole nitrogen (N-7) or one of the pyrimidine nitrogens (N-1 or N-3), though N-7 is generally the most nucleophilic. The use of different bases and solvents can influence the regioselectivity. Stronger bases that deprotonate the pyrrole N-H will favor N-7 alkylation.

Q4: I have a byproduct with a mass that is 18 units higher than my starting material. What could it be?

A4: This mass difference suggests a hydrolysis byproduct, where the chloro group at the 2-position has been replaced by a hydroxyl group, forming 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one. This is more likely to occur under basic conditions, especially with prolonged reaction times or in the presence of water.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed analysis of the most common byproducts encountered in reactions with this compound, their mechanisms of formation, and actionable troubleshooting steps.

Byproduct Class 1: Dehalogenated Impurities

Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. For this compound, this can result in two primary byproducts:

  • 5-Bromo-2-hydro-7H-pyrrolo[2,3-d]pyrimidine (Debromination byproduct)

  • 2-Chloro-5-hydro-7H-pyrrolo[2,3-d]pyrimidine (Dechlorination byproduct)

The C-Br bond is more susceptible to cleavage than the C-Cl bond, making debromination the more common of the two.[1]

Causality:

The formation of a palladium-hydride (Pd-H) intermediate is the key culprit. This species can arise from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or residual water. The Pd-H species can then participate in the catalytic cycle, leading to reductive dehalogenation of the starting material or the palladium-bound intermediate.

Troubleshooting Protocol:

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents.

  • Base Selection: Use a non-hydridic base. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over alkoxides, which can generate Pd-H species.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and disfavor the formation of Pd-H species.

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of dehalogenation.

  • Protecting Groups: For reactions involving N-H containing heterocycles, protecting the nitrogen can sometimes suppress dehalogenation.[2]

Analytical Identification:

  • LC-MS: Look for masses corresponding to the loss of Br (~79/81 Da) or Cl (~35/37 Da) from the starting material.

  • ¹H NMR: The appearance of a new proton signal in the aromatic region where a halogen was previously located.

Byproduct Class 2: Hydrolysis Products

The electron-deficient nature of the pyrimidine ring makes the 2-chloro substituent susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of:

  • 5-Bromo-2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine

Causality:

This nucleophilic aromatic substitution (SNAAr) reaction is promoted by basic conditions and the presence of water in the reaction mixture. Prolonged reaction times at elevated temperatures can exacerbate this issue.

Troubleshooting Protocol:

  • Anhydrous Conditions: Rigorously exclude water from the reaction. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Base Selection: If possible, use a non-hydroxide base. If a hydroxide base is necessary, use the minimum effective amount and keep reaction times as short as possible.

  • Temperature and Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.

Analytical Identification:

  • LC-MS: A mass increase of 18 Da (addition of -OH and loss of -Cl).

  • ¹H NMR: A significant downfield shift of the proton at the 6-position due to the change in the electronic nature of the pyrimidine ring. The N-H proton may also show a shift.

  • FTIR: Appearance of a broad O-H stretching band.

Byproduct Class 3: Regioisomers in N-Alkylation

Alkylation of the pyrrole nitrogen (N-7) is typically the desired outcome. However, alkylation can also occur at the pyrimidine nitrogens (N-1 or N-3), leading to a mixture of regioisomers.

Causality:

The regioselectivity of N-alkylation is influenced by the reaction conditions, particularly the base and solvent. The N-7 proton is the most acidic, and its deprotonation by a suitable base generates a highly nucleophilic anion that readily undergoes alkylation. However, under certain conditions, the pyrimidine nitrogens can also be alkylated.

Troubleshooting Protocol:

  • Base Selection: Use a base that is strong enough to selectively deprotonate the N-7 position. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or THF is a common choice.

  • Solvent Effects: Aprotic polar solvents generally favor N-7 alkylation.

  • Temperature Control: Lower temperatures can improve selectivity.

Analytical Identification:

  • ¹H and ¹³C NMR: The different electronic environments of the protons and carbons in the regioisomers will result in distinct chemical shifts. 2D NMR techniques like HMBC and NOESY can be invaluable for definitively assigning the position of the alkyl group.

  • LC-MS: Regioisomers will have the same mass but may have different retention times.

Byproduct Class 4: Homocoupling Products

In cross-coupling reactions, the starting material can couple with itself to form a dimer.

  • Bis(this compound)

Causality:

Homocoupling is a common side reaction in many palladium-catalyzed couplings, including Suzuki reactions.[3] It can be promoted by high catalyst loading, high temperatures, and the presence of oxygen.

Troubleshooting Protocol:

  • Catalyst Loading: Use the lowest effective catalyst loading.

  • Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere to minimize the presence of oxygen.

  • Reaction Temperature: Avoid excessively high temperatures.

  • Stoichiometry: Use a slight excess of the coupling partner relative to the this compound.

Analytical Identification:

  • LC-MS: A mass corresponding to double the molecular weight of the starting material minus the two halogen atoms involved in the coupling.

  • ¹H NMR: A more complex spectrum with fewer protons than expected for the monomeric product.

Data Summary Table

Byproduct ClassCommon ByproductsPotential CausesRecommended Preventative Measures
Dehalogenation 5-Bromo-2-hydro-7H-pyrrolo[2,3-d]pyrimidine, 2-Chloro-5-hydro-7H-pyrrolo[2,3-d]pyrimidineFormation of Pd-H species from base, solvent, or water.Use anhydrous conditions, non-hydridic bases, bulky ligands, and lower temperatures.
Hydrolysis 5-Bromo-2-hydroxy-7H-pyrrolo[2,3-d]pyrimidinePresence of water/hydroxide, basic conditions, prolonged reaction times.Rigorous exclusion of water, use of non-hydroxide bases, minimize reaction time and temperature.
N-Alkylation Regioisomers N-1 or N-3 alkylated productsInappropriate base or solvent choice.Use a strong, non-nucleophilic base (e.g., NaH) in an aprotic polar solvent (e.g., DMF).
Homocoupling Dimer of the starting materialHigh catalyst loading, high temperature, presence of oxygen.Use low catalyst loading, maintain an inert atmosphere, avoid excessive heat.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the desired reaction pathway and the formation of common byproducts in a generic palladium-catalyzed cross-coupling reaction.

Byproduct_Formation cluster_main Desired Cross-Coupling Pathway cluster_side Common Byproduct Pathways SM This compound + Coupling Partner Pd_Complex Oxidative Addition (Pd(0) -> Pd(II)) SM->Pd_Complex Pd(0) Catalyst Hydrolysis Hydrolysis Byproduct SM->Hydrolysis H2O / OH- Homocoupling Homocoupling Byproduct SM->Homocoupling Self-Coupling Transmetalation Transmetalation Pd_Complex->Transmetalation Coupling Partner Dehalogenation Dehalogenation Byproduct Pd_Complex->Dehalogenation Pd-H Species Product Desired Product Transmetalation->Product Reductive Elimination

Caption: Desired vs. Undesired Reaction Pathways.

This workflow illustrates the key decision points for troubleshooting unexpected results.

Troubleshooting_Workflow start Unexpected Reaction Outcome identify Identify Byproduct(s) (LC-MS, NMR) start->identify mass_loss Mass Loss? identify->mass_loss mass_gain Mass Gain? mass_loss->mass_gain No dehalogenation Dehalogenation Suspected mass_loss->dehalogenation Yes dimer Dimer Formation? mass_gain->dimer No hydrolysis Hydrolysis Suspected mass_gain->hydrolysis Yes homocoupling Homocoupling Suspected dimer->homocoupling Yes solve_dehalogenation Action: - Use anhydrous conditions - Change base/ligand - Lower temperature dehalogenation->solve_dehalogenation solve_hydrolysis Action: - Rigorously exclude water - Use non-hydroxide base - Minimize reaction time hydrolysis->solve_hydrolysis solve_homocoupling Action: - Lower catalyst loading - Ensure inert atmosphere - Optimize stoichiometry homocoupling->solve_homocoupling

Caption: Troubleshooting Workflow for Byproduct Identification.

References

Improving solubility of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to address challenges related to the solubility of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in reaction setups. As a key intermediate in medicinal chemistry, achieving its complete dissolution is critical for reaction success, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a heterocyclic compound characterized by poor solubility in water.[1] Its planar, crystalline structure and molecular weight contribute to this property.[2] It exhibits solubility in various polar aprotic organic solvents, which are essential for its use in synthesis.

Key Properties:

  • Appearance: Typically an off-white or light-colored crystalline solid.[3]

  • Water Solubility: Slightly soluble to practically insoluble.[1][4]

  • Organic Solvent Solubility: Soluble in solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][3] It is often used in reactions with solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and various alcohols, though solubility can be limited.[5][6]

Q2: My reaction is sluggish, and I suspect poor solubility is the cause. What is the first step in troubleshooting this?

Incomplete dissolution of a starting material is a common cause of low yield and reproducibility issues. The first step is to systematically evaluate your solvent system. A different solvent, a co-solvent system, or a change in temperature may be required to achieve a homogeneous reaction mixture.

The following workflow provides a structured approach to addressing solubility challenges.

G cluster_0 Troubleshooting Workflow start Issue: Poor Solubility Observed in Reaction solvent_check Step 1: Re-evaluate Primary Solvent Is it optimal for this substrate? start->solvent_check Begin Troubleshooting cosolvent Step 2: Introduce a Co-Solvent (e.g., DMF, DMSO, NMP) solvent_check->cosolvent If solubility is still poor success Resolution: Homogeneous Reaction Proceed with Synthesis solvent_check->success If new solvent works temp Step 3: Increase Reaction Temperature Does dissolution improve with heat? cosolvent->temp If still heterogeneous cosolvent->success If co-solvent works concentration Step 4: Adjust Concentration Is the reaction too concentrated? temp->concentration If precipitation occurs on cooling temp->success If heating works concentration->success If issue resolves

References

Technical Support Center: Side Reactions in Nucleophilic Substitution of 2-Chloropyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyrrolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges. Our focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common side reactions, empowering you to optimize your synthetic routes effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental hurdles.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the nucleophilic substitution of 2-chloropyrrolopyrimidines can stem from several factors, ranging from incomplete reactions to degradation of starting materials.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider incrementally increasing the reaction time or temperature.[1] However, be cautious as excessive heat can promote side reactions.

    • Weak Nucleophile: The reactivity of the nucleophile is paramount. If you are using a weak nucleophile (e.g., an alcohol), you might need to convert it to a more potent form, such as its corresponding alkoxide, by using a suitable base.[1]

    • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP.[1][2]

  • Decomposition of Starting Material or Product:

    • Harsh Reaction Conditions: Pyrrolopyrimidine scaffolds can be sensitive to high temperatures and strong bases. If you suspect decomposition, try lowering the reaction temperature or using milder reaction conditions.[1]

    • Atmospheric Moisture: The presence of water can lead to hydrolysis of the 2-chloropyrrolopyrimidine, forming the corresponding 2-hydroxypyrrolopyrimidine as a byproduct.[1][3][4]

  • Steric Hindrance:

    • The steric bulk of both the nucleophile and substituents on the pyrrolopyrimidine ring can significantly impede the reaction rate.[5][6] If steric hindrance is a likely issue, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider alternative synthetic strategies.

Workflow for Optimizing Low-Yield Reactions

LowYieldTroubleshooting start Low Yield Observed check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remaining decomposition Decomposition Observed check_completion->decomposition Byproducts/ Degradation optimize_conditions Increase Temp./Time incomplete->optimize_conditions stronger_nucleophile Use Stronger Nucleophile incomplete->stronger_nucleophile change_solvent Change Solvent incomplete->change_solvent milder_conditions Use Milder Conditions decomposition->milder_conditions anhydrous Ensure Anhydrous Conditions decomposition->anhydrous end_goal Improved Yield optimize_conditions->end_goal stronger_nucleophile->end_goal change_solvent->end_goal milder_conditions->end_goal anhydrous->end_goal

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Q2: I'm observing an unexpected isomer in my final product. Could this be a Dimroth rearrangement?

Yes, the formation of an unexpected isomer, particularly when using nitrogen nucleophiles, can be a strong indicator of a Dimroth rearrangement. This is a common isomerization in nitrogen-containing heterocycles like pyrimidines.[7][8][9]

Mechanism of the Dimroth Rearrangement:

The Dimroth rearrangement involves the opening of the pyrimidine ring followed by its re-closure to form a thermodynamically more stable isomer.[7][10] This process typically involves the translocation of heteroatoms within the heterocyclic system.[7]

DimrothRearrangement A Initial Product (e.g., 2-imino-pyrrolopyrimidine) B Ring Opening A->B Base/Acid Catalysis C Open-Chain Intermediate B->C D Ring Closure C->D E Rearranged Product (e.g., 2-amino-pyrrolopyrimidine) D->E SNAr_Mechanism reactant 2-Chloropyrrolopyrimidine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product 2-Substituted Pyrrolopyrimidine + Cl⁻ intermediate->product Elimination

References

Technical Support Center: Synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis.

Synthesis Overview

The synthesis of this compound is a multi-step process that is crucial for the development of various kinase inhibitors used in targeted therapies.[1] The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry.[1] A common synthetic route starts from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which undergoes selective dechlorination to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by bromination to obtain the final product.[2]

Reaction Pathway

Synthesis_Pathway A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B 2-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  Zn, Acetic Acid (Selective Dechlorination)   C This compound B->C  NBS or Br2 (Bromination)   Bromination_Troubleshooting Start Low Yield of 5-Bromo Product TLC Analyze Crude by TLC/LC-MS Start->TLC SM_Present Starting Material (SM) Remains TLC->SM_Present  Yes   Multiple_Products Multiple Products Observed TLC->Multiple_Products  No   Solution_SM Increase Reaction Time or Slightly Increase Temperature SM_Present->Solution_SM Solution_Multiple Use NBS instead of Br2 Lower Reaction Temperature Control Stoichiometry Multiple_Products->Solution_Multiple

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling with Bromo-Chloropyrimidines: A Reactivity Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidines and the Suzuki Coupling

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs in therapeutic areas ranging from oncology to virology.[1] Its value lies in its ability to act as a bioisostere for phenyl rings and its capacity for hydrogen bonding, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for constructing carbon-carbon bonds, particularly for the synthesis of the biaryl and heteroaryl motifs prevalent in pharmaceuticals.[2]

Bromo-chloropyrimidines are particularly valuable building blocks, offering two distinct electrophilic sites for sequential and selective functionalization. Understanding the nuanced reactivity of the C-Br versus the C-Cl bond in these substrates is paramount for the strategic design of efficient synthetic routes in drug discovery and development. This guide provides an in-depth comparison of their reactivity in the Suzuki coupling, supported by experimental insights and detailed protocols to empower researchers in their synthetic endeavors.

The Dueling Halogens: Unpacking the Reactivity of C-Br vs. C-Cl on the Pyrimidine Ring

The chemoselectivity in the Suzuki coupling of bromo-chloropyrimidines is governed by a confluence of factors, primarily the inherent bond strengths of the carbon-halogen bonds and the electronic nature of the pyrimidine ring.

Inherent Reactivity:

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[3][4] This trend is inversely correlated with the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond requires less energy to break during the oxidative addition step, which is often the rate-determining step of the catalytic cycle, making it inherently more reactive than the stronger C-Cl bond.[4]

Influence of the Pyrimidine Ring:

The electron-deficient nature of the pyrimidine ring plays a crucial role in activating both the C-Br and C-Cl bonds towards oxidative addition by the palladium catalyst.[1][5] This electronic pull makes halopyrimidines significantly more reactive than their analogous halobenzenes.[5] For instance, while the coupling of aryl chlorides often necessitates specialized, bulky, and electron-rich ligands, 2-chloropyrimidine can undergo Suzuki coupling smoothly with a standard catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5]

Positional Effects:

The position of the halogen on the pyrimidine ring also influences its reactivity. Generally, the order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient, followed by the C2 position, rendering halogens at these sites more susceptible to oxidative addition. The C5 position is the least electron-deficient and therefore the least reactive.[6]

In a substrate such as 5-bromo-2-chloropyrimidine, the inherent reactivity of the C-Br bond aligns with its position at the less activated C5 position, while the less reactive C-Cl bond is at the more activated C2 position. This interplay creates a scenario where selective coupling can be achieved by carefully tuning the reaction conditions.

Controlling Selectivity: A Practical Comparison of Reaction Conditions

Achieving selective Suzuki coupling at either the bromo or chloro position on a bromo-chloropyrimidine is a testament to the fine control that can be exerted in modern organic synthesis. The choice of catalyst, ligand, base, solvent, and temperature are all critical levers to pull.

Generally, to favor coupling at the more reactive C-Br bond, milder reaction conditions are employed.[3] Conversely, to target the less reactive C-Cl bond, a more robust catalyst system and higher temperatures are often necessary, and this is typically performed after the more reactive C-Br site has been functionalized.[3]

The following table summarizes representative conditions for achieving selective Suzuki coupling, synthesized from various literature sources. This data is intended to serve as a guideline for experimental design.

Target PositionSubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference(s)
C-Br 5-Bromo-2-chloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O70-80~60[1]
C-Br 5-Bromo-2-chloropyrimidinePd₂(dba)₃ (2.5)P(t-Bu)₃ (5)Cs₂CO₃ (2)Toluene80-100High[1][3]
C-Cl 2-Chloro-5-arylpyrimidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10070-95[7]
C-Cl 2-Chloropyrimidine derivativePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O110High[3]

Causality Behind Experimental Choices:

  • For C-Br Selective Coupling: The use of a less active, "traditional" catalyst like Pd(PPh₃)₄ under milder temperatures is often sufficient to activate the C-Br bond without significantly engaging the C-Cl bond.

  • For C-Cl Selective Coupling: The more challenging C-Cl bond activation necessitates a more potent catalytic system. This is where bulky, electron-rich phosphine ligands like XPhos come into play. These ligands stabilize the palladium center and promote the oxidative addition of the less reactive aryl chloride.[7][8] Higher temperatures are also typically required to overcome the higher activation energy of C-Cl bond cleavage.[3]

Experimental Protocols

Detailed Step-by-Step Methodology for Selective Suzuki Coupling at the C-Br Position

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 5-bromo-2-chloropyrimidine at the C-5 position.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio). The use of a biphasic solvent system is common in Suzuki couplings and helps to dissolve both the organic and inorganic reagents.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-chloro-5-arylpyrimidine.[1][3]

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R' L₂ (Transmetalation Complex) oa_complex->trans_complex re_point trans_complex->re_point Reductive Elimination product_complex R'-Ar re_point->pd0 re_point->product_complex oa_point oa_point->oa_complex trans_point trans_point->trans_complex reactant1 Ar-X (Bromo-chloropyrimidine) reactant1->oa_point reactant2 R'-B(OH)₂ (Boronic Acid) + Base reactant2->trans_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selective functionalization of bromo-chloropyrimidines via the Suzuki-Miyaura coupling is a powerful strategy in the synthesis of complex molecules for drug discovery. The inherent higher reactivity of the C-Br bond allows for selective coupling under milder conditions, while the more robust C-Cl bond can be targeted with more advanced catalytic systems at elevated temperatures. By understanding the principles of reactivity and carefully selecting the reaction conditions, researchers can unlock the full potential of these versatile building blocks, paving the way for the efficient synthesis of novel therapeutic agents.

References

A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,5-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a critical endeavor for the discovery of novel therapeutic agents. Among these, pyrimidine-based structures are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated pyrimidine building blocks: 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,5-dibromopyrimidine. The discussion is grounded in established chemical principles and supported by experimental data to inform strategic synthetic planning.

Structural and Electronic Overview

This compound , often referred to as a 7-deazapurine analog, possesses a fused ring system that significantly influences its electronic properties and reactivity.[1][2] The pyrrolo[2,3-d]pyrimidine core is structurally similar to purine bases found in nucleotides.[1][3][4] This compound features two distinct halogen substituents: a bromine atom at the C5 position and a chlorine atom at the C2 position.

2,5-dibromopyrimidine , on the other hand, is a simpler dihalogenated pyrimidine. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[5][6][7][8] The two bromine atoms at the C2 and C5 positions provide two reactive sites for functionalization.

The key difference in their reactivity stems from both the nature of the halogen atoms and their positions on the pyrimidine ring, as well as the electronic influence of the fused pyrrole ring in the 7-deazapurine scaffold.

Principles of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of halopyrimidines in these reactions is primarily governed by two factors:

  • Carbon-Halogen (C-X) Bond Strength: The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[9][10][11] This trend is inversely correlated with the C-X bond dissociation energy, making the cleavage of C-Br bonds more facile than C-Cl bonds.

  • Position of the Halogen: The electron-deficient nature of the pyrimidine ring activates attached halogens towards oxidative addition.[12] The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[9] The C2 and C4/C6 positions are more electron-deficient and thus more susceptible to oxidative addition than the C5 position.

Comparative Reactivity Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[13][14] When comparing the two subject compounds, a distinct difference in site selectivity is observed.

  • This compound: Due to the greater reactivity of the C-Br bond compared to the C-Cl bond, Suzuki-Miyaura coupling is expected to occur selectively at the C5 position under carefully controlled conditions.[9][10]

  • 2,5-dibromopyrimidine: In this case, both leaving groups are bromine atoms. However, the C2 position is more electronically activated than the C5 position.[9] Therefore, selective coupling is anticipated at the C2 position.

CompoundReactive SiteProduct
This compoundC5-Br5-Aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
2,5-dibromopyrimidineC2-Br2-Aryl-5-bromopyrimidine

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine halopyrimidine (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) in a dry flask. prep2 Add anhydrous solvent (e.g., 1,4-dioxane). prep1->prep2 prep3 Degas the mixture (e.g., with argon). prep2->prep3 react1 Add Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%). prep3->react1 Under inert atmosphere react2 Heat the reaction mixture (e.g., 80-100 °C). react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 work1 Cool to room temperature and dilute with organic solvent. react3->work1 Upon completion work2 Wash with water and brine. work1->work2 work3 Dry organic layer and concentrate. work2->work3 work4 Purify by column chromatography. work3->work4 G cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)(C≡CR')L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-C≡CR' pd_complex2->product cu_alkyne Cu-C≡CR' cu_alkyne->pd_complex1 cuX CuX cu_alkyne->cuX alkyne H-C≡CR' alkyne->cu_alkyne Base

References

Comparative Guide to LC-MS Analysis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrrolopyrimidines and Analytical Diligence

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies, including potent kinase inhibitors.[1] The specific intermediate, 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a vital building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex drug candidates.[2]

The success of these synthetic steps hinges on precise reaction monitoring. Incomplete conversion, or the formation of side products through mechanisms like dehalogenation or hydrolysis, can significantly impact yield, purity, and the ultimate viability of a drug substance. Consequently, a robust, selective, and reliable analytical method is not merely beneficial—it is imperative. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing this key intermediate, offering field-proven insights to guide your analytical strategy.

Methodology Comparison: Selecting the Optimal LC-MS Approach

The primary challenge in analyzing these reaction mixtures is to achieve clear separation of the starting material from the desired product and various structurally similar impurities on the chromatographic front-end, while unambiguously identifying them with the mass spectrometer on the back-end.

Liquid Chromatography: The Separation Workhorse

For molecules of moderate polarity like halogenated pyrrolopyrimidines, Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC) is the dominant and most effective technique.[3]

ParameterReversed-Phase (RP) ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)Rationale for Pyrrolopyrimidines
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide)The non-polar C18 phase provides optimal hydrophobic interaction for retaining the starting material and its typically more non-polar coupled products.[3]
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)Non-polar (e.g., Acetonitrile/Water)A polar mobile phase is used to elute analytes from the non-polar column.
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.In a typical cross-coupling, the product is larger and often less polar than the starting material, leading to a later elution time in RP-LC, which is ideal for monitoring consumption of the starting material.
Suitability Excellent. Ideal for separating compounds based on hydrophobicity.Poor. Not suitable for the primary separation mechanism required for this class of compounds.[4]RP-LC is the clear choice.
Mass Spectrometry: The Identification Powerhouse

The choice of ionization source and analyzer is critical for confirming the identity of each component in the reaction mixture.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Pyrrolopyrimidines
Ionization Soft ionization in solution.Gas-phase chemical ionization.ESI is highly effective for polar and semi-polar molecules containing heteroatoms.
Analyte Type Best for moderately polar, thermally labile molecules.Best for less polar, thermally stable molecules.The pyrrolopyrimidine core contains multiple nitrogen atoms that are readily protonated.[5]
Recommended Mode Positive Ion Mode (ESI+). N/AThe nitrogen atoms in the heterocyclic core are basic and readily accept a proton in the acidic mobile phase (e.g., with 0.1% formic acid), leading to strong signals for [M+H]⁺ ions.

The Signature of Halogens: A Key to Unambiguous Identification

The most powerful feature for identifying reaction components is the unique isotopic signature of bromine and chlorine. Nature provides a built-in confirmation tool that should be central to your data analysis.[6]

  • Bromine (Br): Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Any ion containing one bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[7][8]

  • Chlorine (Cl): Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Any ion containing one chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio.[6][9]

Our starting material, this compound, contains both . This results in a characteristic cluster of peaks (M, M+2, M+4) that serves as a definitive fingerprint for its identification. This pattern is indispensable for distinguishing the starting material from products and impurities.

Visualizing the Process: Reaction and Analytical Workflow

The following diagrams illustrate a typical reaction and the subsequent analytical workflow for its analysis.

Hypothetical Suzuki-Miyaura Coupling Reaction

This diagram shows the conversion of the starting material to a hypothetical product, alongside a common de-brominated side product.

G cluster_reactants Reactants cluster_products Products & Byproducts SM 5-Bromo-2-chloro-7H- pyrrolo[2,3-d]pyrimidine Catalyst Pd Catalyst + Base SM->Catalyst Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Catalyst Product Desired Product (5-Aryl-2-chloro-...) Debromo Debrominated Impurity (2-chloro-7H-...) Catalyst->Product Suzuki Coupling Catalyst->Debromo Side Reaction (Hydrodehalogenation)

Caption: A typical Suzuki coupling reaction pathway.

LC-MS Analytical Workflow

This diagram outlines the step-by-step process from sample preparation to data interpretation.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Aliquot of Reaction Mixture B Dilute with Mobile Phase A/B A->B C Inject onto C18 RP Column B->C D Gradient Elution (H2O/ACN + 0.1% FA) C->D E ESI+ Ionization D->E F Full Scan MS Acquisition E->F G Extract Ion Chromatograms (XIC) F->G H Analyze Isotopic Patterns G->H I Quantify Peak Areas H->I

Caption: The end-to-end LC-MS analytical workflow.

Recommended Experimental Protocol

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific reaction product and available instrumentation.

1. Sample Preparation: a. Quench a 5-10 µL aliquot of the reaction mixture in 1 mL of a 1:1 solution of Acetonitrile:Water. b. Vortex thoroughly to ensure homogeneity and precipitation of any catalyst residues. c. Centrifuge the sample at 10,000 rpm for 5 minutes. d. Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS System & Parameters:

ParameterRecommended SettingRationale
LC Column C18, 100 Å, 1.8 µm, 2.1 x 100 mmProvides high-resolution separation for complex mixtures.[10]
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, enhancing ionization in ESI+ mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute a wide range of polar and non-polar species.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[10]
Injection Vol. 2 µLMinimizes potential for column overloading.
Ionization Source Heated Electrospray (HESI)Robust and efficient ionization for this compound class.
Polarity Positive (+)Targets the protonatable nitrogen atoms of the pyrrolopyrimidine core.
Scan Range 150 - 800 m/zCovers the expected mass range of starting materials, products, and dimers.
Capillary Voltage 3.5 kVA typical starting point for stable spray in ESI+.

Data Interpretation: A Practical Example

To effectively monitor a reaction, focus on the expected masses and their isotopic patterns.

Table of Expected Ions (Hypothetical Suzuki Reaction with Phenylboronic Acid):

CompoundFormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)Key Isotopic Signature
Starting Material C₆H₃BrClN₃230.9199231.9272M, M+2, M+4 cluster confirms Br and Cl.
Desired Product C₁₂H₈ClN₃229.0407230.0480M, M+2 cluster in a 3:1 ratio confirms Cl.
Debrominated Impurity C₆H₄ClN₃153.0145154.0218M, M+2 cluster in a 3:1 ratio confirms Cl.
Dechlorinated Impurity C₆H₄BrN₃196.9640197.9712M, M+2 cluster in a 1:1 ratio confirms Br.

By extracting the ion chromatograms for these specific m/z values, you can track the consumption of the starting material and the formation of the product and key byproducts with high confidence. The presence or absence of the correct isotopic pattern is the ultimate confirmation of identity.

Conclusion

A well-designed Reversed-Phase LC-MS method is an indispensable tool for monitoring the synthesis of complex molecules derived from this compound. By leveraging a C18 column for robust separation and ESI+ mass spectrometry, analysts can achieve clear and reliable results. The key to unambiguous peak identification lies in the careful analysis of the unique isotopic patterns generated by the bromine and chlorine atoms. This approach provides a self-validating system, ensuring high confidence in the analytical data that drives critical decisions in the drug development process.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold, of which 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a prominent example, is a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a multitude of biological targets, leading to the development of potent kinase inhibitors, antiviral agents, and other therapeutics. Accurate and unambiguous structural elucidation via NMR spectroscopy is paramount in the drug discovery and development cascade. This guide aims to streamline this process by presenting a comparative analysis of NMR data, offering insights into the influence of substituent effects on chemical shifts and coupling constants.

Core Structure and Numbering

For clarity and consistency throughout this guide, the standard IUPAC numbering for the 7H-pyrrolo[2,3-d]pyrimidine core is utilized.

Caption: IUPAC numbering of the 7H-pyrrolo[2,3-d]pyrimidine core.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and a selection of its derivatives. The data has been compiled from various literature sources and serves as a comparative reference. All chemical shifts (δ) are reported in parts per million (ppm).

Compound/SubstituentAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
This compound H-67.95 (d)-J = 2.6[1]
H-28.63 (s)-[1]
NH (7)12.97 (s)-[1]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineH-28.65 (s)-[1]
H-56.61 (d)-J = 3.5[1]
H-67.22 (d)-J = 3.5[1]
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidineH-28.68 (s)-[1]
H-67.99 (s)-[1]
CH₃ (5)3.83 (s)-[1]
7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineH-27.02 (s)151.9 (CH)[2]
H-6-101.3 (C)[2]
C4-157.1 (C)[2]
C5-115.8 (C)[2]
C7a-150.8 (C)[2]
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineH-28.27 (s)152.8 (CH)[2]
H-66.91 (s)124.7 (CH)[2]
C4-157.0 (C)[2]
C5-86.1 (C)[2]
C7a-149.8 (C)[2]
CH₃ (7)3.75 (s)31.5 (CH₃)[2]

Experimental Protocol: A Validated Approach to NMR Analysis

The following protocol outlines a standardized and validated workflow for the ¹H and ¹³C NMR characterization of this compound derivatives. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Sample Preparation

A meticulously prepared sample is the foundation of high-quality NMR data.

  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for this class of compounds due to its excellent dissolving power for polar N-heterocycles and its high boiling point, which minimizes evaporation. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a limiting factor for some derivatives. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., N-H).

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Procedure:

    • Accurately weigh the desired amount of the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These should be adapted as necessary for instruments of different field strengths.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of -2 to 16 ppm is generally sufficient to cover all proton signals.

    • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Number of Scans: 16 to 64 scans are typically sufficient for samples of the recommended concentration.

    • Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducible chemical shifts.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance signal-to-noise.

    • Spectral Width: A spectral width of 0 to 200 ppm will encompass the chemical shifts of all carbon atoms in these derivatives.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 to 4096 or more) is required compared to ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing and Analysis
  • Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Phasing and Baseline Correction: Manual phasing and automatic baseline correction should be applied to obtain a clean and accurate spectrum.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, especially for more complex derivatives, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of a novel this compound derivative.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A High Purity Sample (>95%) B Select Deuterated Solvent (e.g., DMSO-d6) A->B C Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) B->C D Dissolve and Filter into NMR Tube C->D E 1D 1H NMR D->E F 1D 13C NMR E->F G 2D NMR (COSY, HSQC, HMBC) F->G If assignments are ambiguous H Referencing, Phasing, Baseline Correction G->H I Integration (1H) & Peak Picking H->I J Structural Elucidation & Comparison I->J

Caption: A streamlined workflow for the NMR analysis of pyrrolo[2,3-d]pyrimidine derivatives.

The Causality Behind Experimental Choices

  • Why DMSO-d₆? The choice of DMSO-d₆ is not arbitrary. Its ability to form hydrogen bonds with the N-H protons of the pyrrole ring often results in sharper N-H signals compared to less polar solvents like CDCl₃. This can be crucial for confirming the presence and chemical environment of this proton.

  • The Importance of 2D NMR: While 1D NMR provides fundamental information, the spectra of substituted pyrrolo[2,3-d]pyrimidines can become crowded. 2D NMR experiments are indispensable for establishing connectivity. For instance, an HMBC experiment can reveal long-range correlations between protons and carbons, which is vital for confirming the position of substituents on the heterocyclic core. An HSQC experiment directly correlates each proton to its attached carbon, simplifying the assignment of the carbon spectrum.

By following this comprehensive guide, researchers can confidently and efficiently characterize their novel this compound derivatives, ensuring the structural integrity of their compounds and accelerating the pace of their drug discovery programs.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Confirmation of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural confirmation of newly synthesized chemical entities is not merely a procedural step but the bedrock of all subsequent research. For heterocyclic scaffolds like 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serve as crucial building blocks for potent kinase inhibitors and other therapeutic agents, any ambiguity in structure can lead to misinterpreted biological data and costly delays.[1][2] The presence of two distinct halogen atoms, bromine and chlorine, introduces a unique analytical challenge and a unique opportunity for confirmation. This guide provides an in-depth comparison of analytical techniques and a detailed protocol for leveraging High-Resolution Mass Spectrometry (HRMS) as the gold standard for the definitive confirmation of this and similar halogenated compounds.

Part 1: A Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific information required. While several methods can provide structural information, they differ significantly in their precision, specificity, and the nature of the data they produce.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nominal Mass Spectrometry (e.g., Single Quadrupole)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental Composition (via accurate mass)Nominal Mass & FragmentationAtom Connectivity & 3D Structure
Mass Accuracy Typically < 5 ppm (parts per million)~100-500 ppmNot applicable
Resolution High (e.g., >60,000 FWHM)Low (unit resolution)Not applicable
Key Advantage Unambiguous determination of elemental formula; isotopic pattern confirmation.[3][4]Fast, robust, good for reaction monitoring.Provides detailed atom-to-atom connectivity.[5][6]
Limitation Does not directly provide stereochemistry or isomer differentiation.Cannot distinguish between isobaric compounds.[7]Requires larger sample amounts; can be complex for intricate molecules.
Sample Requirement Nanogram to microgram quantitiesMicrogram quantitiesMilligram quantities
Use Case for Topic Primary Confirmation: Gold standard for verifying elemental formula and halogen presence.Screening: Rapidly checking for product presence in reaction mixtures.Orthogonal Confirmation: Essential for confirming the overall molecular skeleton and isomer identity.

While NMR spectroscopy is indispensable for elucidating the complete structural framework of a molecule, HRMS provides the most direct and sensitive method for confirming the elemental formula—a critical and non-negotiable validation step.[5]

Part 2: The HRMS Workflow: A Self-Validating System

The power of HRMS lies in its ability to measure the mass of an ion with extremely high accuracy, allowing for the confident determination of its elemental composition. The protocol described below is designed as a self-validating system, where multiple data points converge to provide an unequivocal confirmation of the target compound.

The Foundational Principle: Mass Accuracy and Isotopic Fingerprinting

Every element has a unique "exact mass." By measuring the mass of a molecule to within a few parts per million (ppm), we can calculate a single, unambiguous elemental formula.[8] For this compound (C₆H₃BrClN₄), the presence of bromine and chlorine provides a secondary layer of confirmation. These elements have distinctive, naturally occurring heavier isotopes (⁸¹Br and ³⁷Cl), which create a characteristic isotopic pattern that acts as a definitive fingerprint.[9]

cluster_0 HRMS Data Acquisition cluster_1 Data Analysis & Confirmation Sample Synthesized Product (>90% purity) Infusion Direct Infusion or LC-MS Sample->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Analysis HRMS Analyzer (e.g., Orbitrap, TOF) Ionization->Analysis AccurateMass Measure Accurate Mass (e.g., 244.9230 ± 5 ppm) Analysis->AccurateMass IsotopicPattern Analyze Isotopic Pattern (M, M+2, M+4) Analysis->IsotopicPattern Fragmentation MS/MS Fragmentation (Optional) Analysis->Fragmentation Confirmation Structural Confirmation of C₆H₃BrClN₄ AccurateMass->Confirmation IsotopicPattern->Confirmation Fragmentation->Confirmation

Caption: Experimental workflow for HRMS confirmation.

Choosing the Right Tool: Orbitrap vs. Time-of-Flight (TOF)

While both Orbitrap and TOF analyzers provide high resolution, they have subtle differences relevant to small molecule analysis.

  • Orbitrap Analyzers: These instruments function as ion traps and are renowned for their exceptionally high resolving power (up to 500,000 FWHM or more).[10] This allows for the clear separation of the target ion from any background interferences, leading to superior mass accuracy. For the confirmation of a single, purified compound, the resolving power of an Orbitrap is a distinct advantage.[11][12]

  • Time-of-Flight (TOF) Analyzers: TOF instruments measure mass by the time it takes for an ion to travel a set distance. Modern TOF systems offer excellent resolution and are known for their high acquisition speed and wide dynamic range, making them particularly well-suited for coupling with fast chromatography (UHPLC).[7][13]

Verdict for this Application: For the specific task of confirming the elemental composition of a purified synthetic product, an Orbitrap-based system is often preferred due to its market-leading resolution and mass accuracy, which minimizes any potential ambiguity. However, a modern Q-TOF system is also fully capable and an excellent choice.[10]

Part 3: Detailed Experimental Protocol

This protocol outlines the necessary steps for the confirmation of this compound using an Orbitrap-based HRMS system.

1. Sample Preparation

  • Causality: The goal is to prepare a dilute, particulate-free solution to ensure stable ionization and prevent instrument contamination.

  • Protocol:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid. The acid promotes protonation for positive-ion mode ESI.

    • Filter the final solution through a 0.22 µm syringe filter if any particulates are visible.

2. Instrument Calibration & Setup

  • Causality: Instrument calibration is the most critical step for achieving high mass accuracy. An external calibration establishes the baseline, while an internal lock mass corrects for any drift during the analysis, ensuring trustworthiness.[8]

  • Protocol:

    • Perform an external calibration of the mass spectrometer according to the manufacturer's protocol using the recommended calibration solution. Ensure the calibration error is < 1 ppm.

    • Set up a direct infusion method at a flow rate of 5-10 µL/min.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Full Scan MS.

    • Resolution Setting: Set to a high value, e.g., >140,000 @ m/z 200.

    • Mass Range: Set to a range that comfortably includes the target mass, e.g., m/z 100-500.

3. Data Acquisition & Analysis

  • Causality: The data analysis combines the accurate mass measurement with the unique isotopic signature of the two halogens to create a multi-point, definitive confirmation.

  • Protocol:

    • Infuse the sample solution and acquire data for 1-2 minutes to obtain a stable signal and average spectra.

    • Data Extraction:

      • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

      • The theoretical exact mass for [C₆H₄BrClN₄]⁺ is 245.93079 .

    • Mass Accuracy Calculation:

      • Compare the measured m/z to the theoretical m/z.

      • Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000.

      • Acceptance Criterion: The absolute mass error must be < 5 ppm .[8]

    • Isotopic Pattern Validation:

      • Extract the isotopic cluster for the [M+H]⁺ ion.

      • Measure the relative abundance of the M, M+2, and M+4 peaks.

      • Compare this to the theoretical distribution for a molecule containing one Br and one Cl atom. The pattern should be a distinctive ~100 : 129 : 31 ratio. This provides irrefutable evidence of the presence of both halogens.

Data Data Conclusion Unambiguous Confirmation Data:f0->Conclusion Confirms Elemental Formula Isotopes Isotopic Pattern M : M+2 : M+4 ~100 : 129 : 31 Ratio Isotopes:f0->Conclusion Confirms Halogen Presence NMR NMR Data Correct Proton/Carbon Signals Confirms Connectivity NMR:f0->Conclusion Confirms Isomeric Structure

Caption: Logical convergence of data for structural confirmation.

Part 4: Case Study Data & Interpretation

Below is a table of expected results for a successful confirmation of this compound.

ParameterTheoretical ValueMeasured ValueResult
Elemental Formula [C₆H₄BrClN₄]⁺--
Monoisotopic Mass (m/z) 245.93079245.93061Pass
Mass Error --1.1 ppmPass (< 5 ppm)
Isotopic Peak (M) 100%100%Pass
Isotopic Peak (M+2) 129.3%128.9%Pass
Isotopic Peak (M+4) 31.1%31.5%Pass

The observation of an ion at m/z 245.93061 (a mass error of only -1.1 ppm) provides strong evidence for the elemental formula C₆H₃BrClN₄. The simultaneous observation of the correct M:M+2:M+4 isotopic abundance ratio provides definitive confirmation that the molecule contains precisely one bromine atom and one chlorine atom. This dual-layered validation makes HRMS an exceptionally trustworthy technique for this specific analytical challenge.

Conclusion

For researchers, scientists, and drug development professionals working with novel halogenated heterocycles, high-resolution mass spectrometry is an indispensable tool. It offers an unparalleled combination of sensitivity, speed, and certainty for confirming elemental composition. When its highly accurate mass data is combined with the characteristic isotopic fingerprints of halogens, HRMS provides a rapid, robust, and self-validating method that underpins the scientific integrity of the entire drug discovery process.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a foundational element of modern medicinal chemistry. Halogenated pyrimidines serve as versatile synthons, with their reactivity in palladium-catalyzed cross-coupling reactions being a decisive factor in the strategic design of synthetic pathways. This guide provides an objective comparison of palladium catalyst performance in key cross-coupling reactions of halogenated pyrimidines, supported by experimental data to inform the selection of optimal starting materials and reaction conditions.

General Reactivity Trends in Halogenated Pyrimidines

The reactivity of halogenated pyrimidines in palladium-catalyzed cross-coupling reactions is principally governed by two factors: the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.[1]

Influence of the Halogen: The generally observed order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1] Iodopyrimidines are therefore the most reactive substrates, frequently undergoing coupling at lower temperatures and with shorter reaction times. Chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1][2]

Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.[1] However, recent studies have shown that ligand choice can sometimes override these inherent tendencies, leading to unconventional site selectivity.[3]

Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions

The choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is critical for a successful cross-coupling reaction. It dictates the reaction's efficiency, substrate scope, and functional group tolerance.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely employed method for C-C bond formation.[5] For pyrimidine substrates, the catalyst choice is often dictated by the halide's reactivity and the ring's electronic properties.[4]

While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, particularly for more reactive iodo- and bromopyrimidines, modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have significantly expanded the scope to include less reactive chloropyrimidines.[4][6][7]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Catalyst SystemHalogenated PyrimidineCoupling PartnerYield (%)Reference
Pd(OAc)₂ / PPh₃2,4,6-TrichloropyrimidinePhenylboronic acid88[2]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsGood to excellent[7]
Pd(OAc)₂ / dicyclohexyl(2-biphenyl)phosphine2,4-Dichloropyrrolo[2,3-d]pyrimidineAryl boronic acidsModerate to good[5]
Pd-PEPPSI-IPr2,4-DichloropyridineArylboronic acidGood (C4-selective)[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical procedure involves the reaction of the halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.

To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 eq.).[7][8] Add an anhydrous solvent (e.g., 1,4-dioxane, DMF).[7][8] The reaction mixture is then heated (typically between 70-100 °C) for a specified time.[2][7] After cooling, the reaction is quenched, and the product is extracted and purified, often by column chromatography.[2]

Causality Behind Experimental Choices: The choice of a bulky and electron-rich ligand, such as SPhos or XPhos, can accelerate the rate-limiting oxidative addition step, especially for less reactive chloro- and bromopyrimidines.[6] The use of a strong inorganic base like K₃PO₄ is often crucial for the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R-X) Transmetalation_complex R-Pd(II)L_n-R' OA_complex->Transmetalation_complex Transmetalation (R'-B(OR)₂) Transmetalation_complex->Pd0 Product R-R' Transmetalation_complex->Product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[9][10] This reaction has become indispensable for the synthesis of arylamines.[11]

For halogenated pyrimidines, the choice of ligand is paramount. Early catalyst systems were often limited in scope, but the development of bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) and N-heterocyclic carbene (NHC) ligands has enabled the coupling of a wide range of amines with even challenging chloropyrimidine substrates.[11][12][13]

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Halogenated Pyrimidines

Catalyst SystemHalogenated PyrimidineAmineYield (%)Reference
Pd(OAc)₂ / Xantphos2,6-DihalopyridinesAminothiophenecarboxylatesGood[12]
Pd(OAc)₂ / P(tBu)₃3-BromothiopheneVarious aminesHigh[12]
Pd₂ (dba)₃ / XPhosAryl sulfonatesVarious aminesGood to excellent[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure involves the reaction of a halogenated pyrimidine with an amine in the presence of a palladium catalyst and a strong base.

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyrimidine (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., Xantphos, 1-5 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.2-2.0 eq.).[12] Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated (typically 80-110 °C) until the reaction is complete. The product is then isolated and purified.

Causality Behind Experimental Choices: Sterically hindered phosphine ligands facilitate the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[11] The use of a strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)L_n-NR'R'' Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, and it is a powerful tool for the synthesis of alkynylpyrimidines.[1][15] This reaction is typically co-catalyzed by palladium and copper salts.[16][17][18]

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Halogenated Pyrimidines

Catalyst SystemHalogenated PyrimidineAlkyneYield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinesVarious terminal alkynesUp to 96%[16]
Pd(PPh₃)₄ / CuIHalopyrimidineTerminal alkyneGood[1]
PdCl₂(PPh₃)₂ / CuITri-substituted pyrimidinesTerminal alkyneGood[17]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a dry Schlenk flask or sealed tube under an inert atmosphere, add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).[1] Anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.) are then added.[1] The terminal alkyne (1.1-1.5 eq.) is added, and the reaction is stirred at room temperature or heated until completion. The product is then isolated and purified.

Causality Behind Experimental Choices: The palladium catalyst facilitates the oxidative addition to the C-X bond, while the copper co-catalyst activates the alkyne for transmetalation.[19] The amine base serves to neutralize the hydrogen halide byproduct and can also act as a solvent.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R-X) Alkynyl_Pd_complex R-Pd(II)L_n-C≡CR' OA_complex->Alkynyl_Pd_complex Transmetalation Alkynyl_Pd_complex->Pd0 Product R-C≡CR' Alkynyl_Pd_complex->Product Reductive Elimination CuX CuX Cu_alkyne [Cu(C≡CR')]₂ CuX->Cu_alkyne + H-C≡CR' + Base Cu_acetylide Cu-C≡CR' Cu_alkyne->Cu_acetylide Cu_acetylide->OA_complex

Caption: Catalytic cycles for the Sonogashira coupling reaction.[19]

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[20][21][22] This reaction is a valuable tool for the synthesis of substituted alkenes.

N-heterocyclic carbene (NHC) palladium complexes have emerged as highly efficient catalysts for Heck reactions, often allowing for the coupling of even less reactive aryl chlorides in good yields.[23]

Table 4: Comparison of Palladium Catalysts for Heck Coupling of Halogenated Pyrimidines

Catalyst SystemHalogenated PyrimidineAlkeneYield (%)Reference
NHC-Pd(II)-Py complexAryl bromidesOlefin derivativesExcellent
Pd(OAc)₂ / PPh₃IodobenzeneStyreneGood

Experimental Protocol: General Procedure for Heck Coupling

A typical Heck reaction involves the combination of a halogenated pyrimidine, an alkene, a palladium catalyst, and a base.

In a reaction vessel, the halogenated pyrimidine (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.0 eq.) are combined in a suitable solvent (e.g., DMF, NMP).[22] The mixture is heated (typically 100-140 °C) until the starting material is consumed. The product is then isolated and purified.

Causality Behind Experimental Choices: The choice of a phosphine-free catalyst system or one with robust NHC ligands can prevent catalyst deactivation at the high temperatures often required for Heck reactions. The base is essential for the final elimination step that regenerates the active palladium(0) catalyst.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[24][25] While effective, the toxicity of the organotin reagents has led to a decline in its use in favor of other methods like the Suzuki-Miyaura coupling.[25]

The active catalyst is typically a 14-electron Pd(0) species, which can be generated in situ from precursors like Pd(PPh₃)₄.[24]

Table 5: Comparison of Palladium Catalysts for Stille Coupling of Halogenated Pyrimidines

Catalyst SystemHalogenated PyrimidineOrganostannaneYield (%)Reference
Pd(PPh₃)₄Aryl halidesOrganostannaneGood[24]
Pd₂(dba)₃ / P(furyl)₃Aryl chloridesOrganostannaneGood[26]

Experimental Protocol: General Procedure for Stille Coupling

The Stille reaction involves the coupling of a halogenated pyrimidine with an organostannane in the presence of a palladium catalyst.

To a solution of the halogenated pyrimidine (1.0 eq.) and the organostannane (1.0-1.2 eq.) in an anhydrous solvent (e.g., THF, toluene), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is added under an inert atmosphere. The reaction is typically stirred at elevated temperatures until completion. The product is then isolated and purified.

Causality Behind Experimental Choices: The choice of ligand can influence the rate of transmetalation, which is often the rate-determining step.[27] The reaction is generally tolerant of a wide range of functional groups.[25]

Conclusion

The palladium-catalyzed cross-coupling of halogenated pyrimidines is a cornerstone of modern organic synthesis, particularly in the field of medicinal chemistry. The choice of the palladium catalyst system is a critical parameter that must be carefully considered based on the specific cross-coupling reaction, the nature of the halogen, and its position on the pyrimidine ring. While traditional catalysts remain useful for more reactive substrates, the development of advanced catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has dramatically expanded the synthetic utility of these reactions to include less reactive and more complex substrates. This guide provides a comparative framework to aid researchers in navigating the diverse landscape of palladium catalysts and selecting the optimal conditions for their synthetic endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.